molecular formula C9H17NO5 B558133 Boc-N-Me-Ser-OH CAS No. 101772-29-6

Boc-N-Me-Ser-OH

Número de catálogo: B558133
Número CAS: 101772-29-6
Peso molecular: 219.23 g/mol
Clave InChI: NJQGIDVCNBZXLG-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-N-Me-Ser-OH, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQGIDVCNBZXLG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426567
Record name Boc-N-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101772-29-6
Record name Boc-N-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (tert-butoxycarbonyl)-N-methyl-L-serine (Boc-N-Me-Ser-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(tert-butoxycarbonyl)-N-methyl-L-serine, commonly referred to as Boc-N-Me-Ser-OH, is a pivotal chiral building block in modern peptide synthesis and peptidomimetic drug discovery. The strategic N-methylation of the serine backbone introduces conformational constraints and enhances proteolytic stability, making it a valuable component in the design of novel therapeutic peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and characterization data are presented to facilitate its effective utilization in research and development.

Chemical Structure and Properties

This compound is an N-terminally protected and N-methylated derivative of the amino acid L-serine. The tert-butyloxycarbonyl (Boc) group provides a labile protecting group for the amino function, readily cleaved under acidic conditions, while the N-methyl group imparts unique conformational and biological properties to the resulting peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₉H₁₇NO₅[1]
Molecular Weight 219.23 g/mol [1]
CAS Number 101772-29-6[1]
Appearance White to off-white solid[2]
Melting Point 83-87 °C[1]
Optical Rotation [α]²⁰/D −33±2°, c = 1% in methanol[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[3]
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for N-acyl amino acids.[4][5]
Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data is provided below.

Spectroscopic DataInterpretation
¹H NMR Characteristic signals include a singlet for the Boc group protons (~1.4 ppm), a singlet for the N-methyl protons (~2.7-3.0 ppm), and multiplets for the α- and β-protons of the serine backbone.
¹³C NMR Key resonances are observed for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the N-methyl carbon, and the carbons of the serine backbone.
FT-IR (cm⁻¹) Prominent peaks include a broad O-H stretch from the carboxylic acid, C-H stretches from the alkyl groups, a C=O stretch from the carbamate, and a C=O stretch from the carboxylic acid.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the Boc protection of L-serine followed by N-methylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-Ser-OH)

  • Dissolve L-serine in a 1:1 mixture of dioxane and 1N sodium hydroxide solution, cooled in an ice bath.

  • To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a cold aqueous solution of potassium bisulfate to a pH of 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-Ser-OH as a viscous oil or solid.

Step 2: N-methylation of Boc-Ser-OH

  • Dissolve Boc-Ser-OH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution in an ice bath.

  • Add methyl iodide (CH₃I) to the solution.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in small portions. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove mineral oil.

  • Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of potassium bisulfate.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The N-methyl group can increase the therapeutic potential of peptides by enhancing their resistance to enzymatic degradation and improving their conformational stability.

Incorporation of this compound in SPPS

The incorporation of N-methylated amino acids like this compound into a growing peptide chain on a solid support requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Experimental Protocol: Coupling of this compound

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid deprotected (free amine).

  • Activation: In a separate reaction vessel, pre-activate this compound (3-4 equivalents relative to the resin substitution) with a coupling agent such as HBTU/HOBt or HATU in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Coupling: Add the activated this compound solution to the resin and agitate for 2-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test (which will be negative for the secondary amine) or other methods like the isatin test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and isopropanol to remove any unreacted reagents and byproducts.

  • Deprotection: The Boc group of the newly added this compound is then removed with a solution of trifluoroacetic acid (TFA) in DCM to allow for the coupling of the next amino acid.

Visualizations

Logical Workflow for Boc-SPPS Cycle

The following diagram illustrates a single cycle of Boc-based solid-phase peptide synthesis for the incorporation of an amino acid.

Boc_SPPS_Cycle Resin Peptide-Resin (Free Amine) Coupling Coupling: Boc-AA-OH, Activator, Base Resin->Coupling 1. Wash1 Wash (DMF, DCM) Coupling->Wash1 2. Deprotection Boc Deprotection: TFA in DCM Wash1->Deprotection 3. Wash2 Wash (DCM, IPA) Deprotection->Wash2 4. Neutralization Neutralization: DIEA in DMF Wash2->Neutralization 5. NextCycle Ready for Next Cycle Neutralization->NextCycle 6. Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start L-Serine Boc_Protection Boc Protection (Boc)₂O, Base Start->Boc_Protection N_Methylation N-Methylation NaH, CH₃I Boc_Protection->N_Methylation Quench Aqueous Quench & Acidification N_Methylation->Quench Extraction Solvent Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

References

Unveiling the Physicochemical Properties of Boc-N-Me-Ser-OH: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and peptide chemistry, a precise understanding of the fundamental properties of amino acid derivatives is paramount. This technical guide focuses on N-tert-Butoxycarbonyl-N-methyl-L-serine, commonly abbreviated as Boc-N-Me-Ser-OH, providing essential data for its application in scientific research.

Core Physicochemical Data

The accurate identification and characterization of chemical compounds are foundational to experimental reproducibility and success. The Chemical Abstracts Service (CAS) number and molecular weight are critical identifiers for this compound.

ParameterValueReference
CAS Number 101772-29-6[1][2]
Molecular Weight 219.23 g/mol [1][3]
Molecular Formula C9H17NO5[3]

Experimental and Handling Protocols

While specific experimental protocols are highly dependent on the intended application, general handling and storage guidelines are crucial for maintaining the integrity of this compound.

Storage: It is recommended to store the compound at -20°C[3]. Proper storage is essential to prevent degradation and ensure the compound's stability for experimental use.

Handling: As a standard laboratory practice, appropriate personal protective equipment should be utilized when handling this compound. Detailed safety information can be found in the material safety data sheet (MSDS) provided by the supplier.

Logical Relationship in Peptide Synthesis

This compound is a protected amino acid derivative frequently employed in solid-phase peptide synthesis (SPPS). The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the N-terminal amine, preventing unwanted reactions during peptide chain elongation. The N-methyl group on the serine residue can be a critical modification to enhance the metabolic stability and conformational properties of the resulting peptide.

Below is a simplified logical workflow illustrating the role of this compound in the initial step of peptide synthesis.

cluster_workflow Simplified Peptide Synthesis Initiation Resin Resin Resin_Bound_AA Resin-Bound Boc-N-Me-Ser Resin->Resin_Bound_AA This compound This compound This compound->Resin_Bound_AA Coupling_Agent Coupling Agent Coupling_Agent->Resin_Bound_AA

Caption: Initial coupling step in SPPS using this compound.

References

Synthesis of the Boc-N-Me-Ser-OH Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylated amino acid building block, Boc-N-Me-Ser-OH (N-tert-butoxycarbonyl-N-methyl-L-serine), is a critical component in the synthesis of modified peptides and peptidomimetics. Its incorporation can impart unique conformational constraints, enhance metabolic stability, and modulate the biological activity of peptidic drugs. This technical guide provides a comprehensive overview of a reliable synthetic route to this compound, including detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

The presented synthesis follows a robust three-step pathway commencing from the readily available starting material, Boc-L-serine. This strategy involves the protection of the serine hydroxyl group, followed by N-methylation, and concluding with the deprotection of the hydroxyl moiety to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through the following sequence of reactions:

  • O-Benzylation of Boc-L-serine: The hydroxyl group of Boc-L-serine is protected as a benzyl ether to prevent its undesired methylation in the subsequent step.

  • N-Methylation of Boc-L-Ser(Bzl)-OH: The protected serine derivative undergoes N-methylation to introduce the methyl group onto the nitrogen atom of the amino acid.

  • Debenzylation of Boc-N-Me-L-Ser(Bzl)-OH: The benzyl protecting group is removed from the hydroxyl function to afford the final product, this compound.

Synthesis_Workflow cluster_0 Synthesis of this compound A Boc-L-serine B Boc-L-Ser(Bzl)-OH A->B  1. O-Benzylation    (BnBr, Cs2CO3, DMF)   C Boc-N-Me-L-Ser(Bzl)-OH B->C  2. N-Methylation    (NaH, MeI, THF)   D This compound C->D  3. Debenzylation    (H2, Pd/C or     NH4+HCO2-, Pd/C)  

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a comparative overview of the reaction parameters.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield
1O-BenzylationBoc-L-serineBenzyl bromide (1.2 eq), Cesium carbonate (1.05 eq)DMF12 hoursRoom Temp.~100%[1]
2N-MethylationBoc-L-Ser(Bzl)-OHSodium hydride (4-5 eq), Methyl iodide (4-5 eq)THFOvernight0 °C to Room Temp.High
3DebenzylationBoc-N-Me-L-Ser(Bzl)-OH10% Pd/C, Ammonium formate (5 eq)Methanol15-20 minRefluxHigh

Experimental Protocols

Step 1: Synthesis of N-Boc-O-benzyl-L-serine (Boc-L-Ser(Bzl)-OH)

This procedure outlines the protection of the hydroxyl group of Boc-L-serine as a benzyl ether.

Methodology:

  • To a stirred solution of N-Boc-L-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.05 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) to the reaction mixture and continue stirring for 12 hours.[1]

  • Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with aqueous lithium bromide, aqueous sodium bicarbonate, and saturated brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Ser(Bzl)-OH, which can be used in the next step without further purification.

O_Benzylation cluster_1 O-Benzylation Workflow A Dissolve Boc-L-serine in DMF B Add Cs2CO3 A->B C Add Benzyl Bromide B->C D Stir for 12h at RT C->D E Work-up and Extraction D->E F Boc-L-Ser(Bzl)-OH E->F

Caption: Experimental workflow for O-benzylation.

Step 2: Synthesis of N-Boc-N-methyl-O-benzyl-L-serine (Boc-N-Me-L-Ser(Bzl)-OH)

This protocol describes the N-methylation of the Boc-protected, O-benzylated serine derivative.

Methodology:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-L-Ser(Bzl)-OH (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add methyl iodide (4-5 eq).

  • Add sodium hydride (60% dispersion in mineral oil, 4-5 eq) in small portions over a few hours, allowing the vigorous bubbling to subside between additions.

  • After the complete addition of sodium hydride, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Carefully quench the reaction by cooling it in an ice bath and adding isopropyl alcohol dropwise until bubbling ceases. Then, add a few milliliters of water dropwise.

  • Reduce the volume of the reaction mixture by rotary evaporation.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Acidify the aqueous layer to pH 3-4 with a mild acid (e.g., citric acid solution) and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-N-Me-L-Ser(Bzl)-OH.

N_Methylation cluster_2 N-Methylation Workflow A Dissolve Boc-L-Ser(Bzl)-OH in dry THF B Add MeI at 0°C A->B C Portion-wise addition of NaH at 0°C B->C D Stir overnight at RT C->D E Quench and Work-up D->E F Boc-N-Me-L-Ser(Bzl)-OH E->F

Caption: Experimental workflow for N-methylation.

Step 3: Synthesis of N-Boc-N-methyl-L-serine (this compound)

This final step involves the removal of the O-benzyl protecting group via catalytic transfer hydrogenation.

Methodology:

  • To a stirred suspension of Boc-N-Me-L-Ser(Bzl)-OH (1.0 eq) and 10% palladium on carbon (Pd/C) catalyst in methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[2][3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 15-20 minutes.[4]

  • After completion, cool the reaction mixture and remove the catalyst by filtration through a pad of celite.

  • Wash the celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the final product, this compound. The product can be further purified by column chromatography if necessary.

Debenzylation cluster_3 Debenzylation Workflow A Suspend Boc-N-Me-L-Ser(Bzl)-OH and Pd/C in Methanol B Add Ammonium Formate A->B C Reflux for 15-20 min B->C D Filter to remove Catalyst C->D E Concentrate Filtrate D->E F This compound E->F

Caption: Experimental workflow for debenzylation.

References

A Technical Guide to the Solubility and Storage of Boc-N-Me-Ser-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-tert-Butoxycarbonyl-N-methyl-L-serine (Boc-N-Me-Ser-OH) is a critical building block in the synthesis of therapeutic peptides. Its N-methylated backbone confers resistance to enzymatic degradation, a crucial attribute for enhancing the in vivo stability and bioavailability of peptide-based drugs. A thorough understanding of its solubility and storage conditions is paramount for its effective application in research and drug development. This guide provides an in-depth overview of the physicochemical properties, solubility profile, and optimal storage conditions for this compound, supplemented with detailed experimental protocols and workflow visualizations.

Physicochemical Properties

This compound is a white to off-white solid, valued for its role in creating peptides with improved pharmacological profiles. The N-methyl group introduces conformational constraints and increases lipophilicity, contributing to enhanced proteolytic stability.

PropertyValueReference
CAS Number 101772-29-6[1]
Molecular Formula C9H17NO5[2]
Molecular Weight 219.23 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 83-87 °C[1]
Optical Rotation [α]20/D −33±2°, c = 1% in methanol[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, based on information for closely related compounds and general knowledge of protected amino acids, a qualitative solubility profile can be established. Boc-protected amino acids are generally sparingly soluble in water but exhibit good solubility in a range of organic solvents.[3] For instance, the related compound Boc-L-serine methyl ester is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with only slight solubility in water.[3]

For practical applications, it is recommended to test the solubility in a small amount of the intended solvent before preparing a bulk solution. General tips for enhancing solubility include warming the solution gently (to approximately 37°C) and using an ultrasonic bath.

Qualitative Solubility of this compound and Related Compounds

SolventSolubilityReference
ChloroformSoluble[3]
Dichloromethane (DCM)Soluble[3]
Ethyl AcetateSoluble[3]
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[3]
MethanolSoluble[1]
WaterSlightly Soluble / Sparingly Soluble[3]

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and reactivity for peptide synthesis. Recommendations vary based on the duration of storage and the physical state of the compound (solid vs. solution).

Recommended Storage Conditions

ConditionTemperatureDurationRecommendations
Solid Form (Lyophilized) -20°CLong-termStore in a tightly sealed container, protected from moisture and light. For optimal stability, the container can be purged with an inert gas like argon or nitrogen.[4][5]
2-8°CShort-termSuitable for brief periods. Ensure the container is well-sealed to prevent moisture absorption.
In Solution -20°C or colderWeeks to MonthsPrepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Solutions in sterile buffers at pH 5-6 can prolong stability.[5][6]

Stability Considerations:

  • Moisture: Boc-protected amino acids can be sensitive to moisture, which can lead to hydrolysis of the protecting group or the compound itself. It is advisable to allow the container to warm to room temperature before opening to prevent condensation.[4]

  • Solutions: Peptide solutions are generally less stable than the lyophilized powder. For peptides containing sensitive residues, storage in solution is not recommended for extended periods.[5] If a stock solution is prepared, it should be used as soon as possible or aliquoted and frozen.[7]

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, Methanol, DMF, DMSO, DCM)

  • Vortex mixer

  • Small test tubes or vials

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 100 µL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, add another 100 µL of the solvent and repeat the process to estimate the approximate solubility.

  • If the solid has not dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, until the solid dissolves or a total volume of 1 mL is reached.

  • Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Protocol for Stability Assessment of a this compound Solution

This protocol outlines a method to evaluate the stability of a this compound solution over time.

Materials:

  • This compound

  • Chosen solvent (e.g., DMF)

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)

  • Incubator or temperature-controlled storage unit

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

  • Immediately analyze an aliquot of the freshly prepared solution by HPLC to obtain an initial purity profile (Time = 0).

  • Store the stock solution under the desired storage conditions (e.g., 4°C, room temperature).

  • At predetermined time points (e.g., 24h, 48h, 1 week), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Compare the chromatograms from each time point to the initial chromatogram. Look for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main peak.

  • Calculate the percentage of degradation over time to assess the stability of the solution under the tested conditions.

Visualizing the Workflow: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide chain using Boc-strategy solid-phase peptide synthesis.

SPPS_Workflow resin Resin Support deprotection1 Boc Deprotection (e.g., TFA in DCM) resin->deprotection1 1. neutralization1 Neutralization (e.g., DIPEA in DMF) deprotection1->neutralization1 2. coupling Coupling: This compound + Activating Agent (e.g., HBTU/HOBt) neutralization1->coupling 3. wash1 Wash (DMF, DCM) coupling->wash1 4. capping Capping (Optional) (e.g., Acetic Anhydride) wash1->capping 5. final_cleavage Final Cleavage from Resin (e.g., HF or TFMSA) wash1->final_cleavage If last residue deprotection2 Repeat Cycle: Boc Deprotection capping->deprotection2 6. For next amino acid deprotection2:e->neutralization1:w peptide Purified N-methylated Peptide final_cleavage->peptide

Boc-SPPS workflow for incorporating this compound.

This guide provides essential information for the effective handling and use of this compound in peptide synthesis. By adhering to the recommended solubility and storage guidelines, researchers can ensure the quality and reactivity of this important building block, leading to more reliable and reproducible synthetic outcomes.

References

The Strategic Role of N-Methylation in Modern Peptide Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often challenged by inherent pharmacological liabilities, including susceptibility to enzymatic degradation, limited cell permeability, and conformational flexibility leading to reduced target affinity. A key strategy in overcoming these hurdles is the site-specific N-methylation of the peptide backbone. This modification, the substitution of an amide proton with a methyl group, profoundly alters the physicochemical properties of peptides, offering a powerful tool for enhancing their drug-like characteristics. This technical guide provides an in-depth exploration of the multifaceted role of N-methylation in peptide drug design, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design of next-generation peptide therapeutics.

The Core Impact of N-Methylation on Peptide Properties

N-methylation introduces significant changes to a peptide's structure and function. The primary effects can be categorized as follows:

  • Enhanced Proteolytic Stability: The removal of the amide proton, a key recognition point for proteases, and the steric hindrance introduced by the methyl group significantly increases resistance to enzymatic degradation. This leads to a longer plasma half-life and improved in vivo efficacy.[1][2]

  • Improved Membrane Permeability and Oral Bioavailability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, N-methylation reduces the desolvation penalty for the peptide to enter the lipid bilayer of cell membranes.[3] This modification can increase lipophilicity and favor conformations with intramolecular hydrogen bonds, effectively shielding polar groups and enhancing passive diffusion across cell membranes, which can lead to oral bioavailability.[2][4][5]

  • Conformational Constraint and Receptor Selectivity: The introduction of a methyl group on the amide nitrogen restricts rotation around the peptide backbone, reducing the peptide's conformational flexibility.[6] This can "lock" the peptide into its bioactive conformation, minimizing the entropic penalty upon binding to its target receptor and thus increasing affinity. Furthermore, by fine-tuning the peptide's three-dimensional structure, N-methylation can enhance selectivity for a specific receptor subtype, thereby reducing off-target effects.[7]

Quantitative Impact of N-Methylation: A Data-Driven Overview

The strategic placement of N-methyl groups can lead to dramatic improvements in key pharmacological parameters. The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on receptor binding affinity, proteolytic stability, and cell permeability.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

Peptide AnalogTarget ReceptorN-Methylation PositionChange in Binding Affinity (IC50/Ki)Reference
Cyclic RGD Peptideαvβ3 IntegrinN-Me-Arg10-fold increase--INVALID-LINK--
Somatostatin AnalogSomatostatin ReceptorsMultiple N-methylationsMaintained nM affinity--INVALID-LINK--
Urotensin-II AnalogUrotensin ReceptorN-Me-Phe5-fold decrease--INVALID-LINK--
HIV-1 FSS RNA BinderHIV-1 FSS RNAMultiple N-methylationsUp to 100-fold increase[8]

Table 2: Enhancement of Proteolytic Stability through N-Methylation

PeptideProteaseN-Methylation PositionIncrease in Half-Life (t½)Reference
Linear HeptapeptideTrypsinP1' position (N-Me-Lys)>1000-fold[5]
Somatostatin AnalogRat Intestinal HomogenateTri-N-methylatedSignificantly increased stability[1]
Cyclic HexapeptideRat PlasmaMultiple N-methylationsHigh stability observed[1]

Table 3: Impact of N-Methylation on Cell Permeability

PeptideAssayN-MethylationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Oral Bioavailability (Rat)Reference
Cyclic HexapeptideCaco-2Non-methylated~1.0Not Reported[9]
Cyclic HexapeptideCaco-2Di-N-methylated21.0Not Reported[9]
Somatostatin AnalogNot SpecifiedTri-N-methylatedNot Reported10%[2][4]
Cyclic HexapeptideRRCKTri-N-methylatedNot Reported28%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of N-methylated peptides.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a common method for the on-resin N-methylation of a peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Peptide Synthesis: Synthesize the peptide chain on the Rink Amide resin up to the residue preceding the desired N-methylation site using standard Fmoc-SPPS with DIC/OxymaPure activation.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid with 20% piperidine in DMF.

  • Sulfonylation:

    • Wash the resin with DMF.

    • Add a solution of o-NBS-Cl (4 eq) and DIPEA (10 eq) in DMF to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Methylation:

    • Wash the resin with DMF.

    • Add a solution of DBU (5 eq) and DMS (10 eq) in DMF to the resin.

    • Agitate for 30 minutes at room temperature. Repeat this step once.

    • Wash the resin with DMF.

  • Desulfonylation:

    • Wash the resin with DMF.

    • Add a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF to the resin.

    • Agitate for 15 minutes at room temperature. Repeat this step once.

    • Wash the resin with DMF and DCM.

  • Continue Peptide Synthesis: Resume standard Fmoc-SPPS to complete the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases.

Materials:

  • Purified N-methylated peptide and non-methylated control peptide

  • Protease of interest (e.g., trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Solutions: Prepare stock solutions of the test peptides in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution to the pre-warmed assay buffer (37°C).

    • Initiate the reaction by adding the protease solution. The final peptide concentration is typically in the range of 0.1-1 mg/mL.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Identify degradation products by mass spectrometry.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide from the degradation curve.[10]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability.

Materials:

  • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test peptide solutions in PBS

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Donor Plate Preparation: Add the test peptide solutions to the wells of the donor plate.

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time. [drug]_equilibrium is the concentration if the drug were equally distributed in both chambers.[11]

Protocol 4: Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium to assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide solutions in HBSS

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells for 21-25 days on Transwell® inserts to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow permeability assay to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test peptide solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and analyze the peptide concentration by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Perform the assay in the reverse direction to assess active efflux. Add the test peptide to the basolateral side and sample from the apical side.

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.[12]

Visualizing Workflows and Pathways

Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Activated by an N-Methylated Peptide

Many peptide drugs target GPCRs. The binding of an N-methylated peptide agonist can trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-Methylated Peptide N-Methylated Peptide GPCR GPCR N-Methylated Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A generalized GPCR signaling pathway activated by an N-methylated peptide.

Experimental Workflow for N-Methylated Peptide Drug Design and Evaluation

The development of N-methylated peptide drugs follows a structured workflow from initial design to in vivo testing.

Peptide_Design_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_optimization Optimization & In Vivo Lead_Peptide 1. Lead Peptide Identification N_Methyl_Scan 2. N-Methyl Scan Design Lead_Peptide->N_Methyl_Scan Synthesis 3. Solid-Phase Synthesis N_Methyl_Scan->Synthesis Binding_Assay 4. Receptor Binding Assay (IC50/Ki) Synthesis->Binding_Assay Stability_Assay 5. Proteolytic Stability Assay (t½) Synthesis->Stability_Assay Permeability_Assay 6. Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability_Assay SAR_Analysis 7. SAR Analysis & Optimization Binding_Assay->SAR_Analysis Stability_Assay->SAR_Analysis Permeability_Assay->SAR_Analysis SAR_Analysis->N_Methyl_Scan Iterative Optimization In_Vivo 8. In Vivo Pharmacokinetics & Efficacy Studies SAR_Analysis->In_Vivo

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Conclusion

N-methylation is a versatile and potent strategy in peptide drug design, offering a rational approach to improving the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. By systematically introducing methyl groups into the peptide backbone, researchers can modulate conformational flexibility, enhance proteolytic stability, increase membrane permeability, and fine-tune receptor affinity and selectivity. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful design, synthesis, and evaluation of N-methylated peptides, ultimately accelerating the development of novel and effective peptide drugs.

References

N-Methylated Amino Acids in Peptides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, the quest for enhanced pharmacological properties is paramount. N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, has emerged as a powerful and versatile strategy to address the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2] This modification profoundly influences a peptide's conformation, proteolytic resistance, and membrane permeability, making it a critical tool in the medicinal chemist's arsenal for optimizing peptide drug candidates.[1][2]

This in-depth technical guide provides a comprehensive overview of N-methylated amino acids in peptides, focusing on their synthesis, the consequential changes in physicochemical and biological properties, and their application in modern drug discovery. Detailed experimental protocols and quantitative data are presented to offer practical insights for researchers in the field.

The Impact of N-Methylation on Peptide Properties

The introduction of a methyl group on the peptide backbone induces significant structural and functional alterations:

  • Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone.[3] The steric hindrance imposed by the methyl group can favor specific secondary structures, such as β-turns, and influence the equilibrium between cis and trans amide bond conformations. This conformational control is a key factor in enhancing receptor binding affinity and selectivity.

  • Proteolytic Stability: The N-methyl group acts as a shield, sterically hindering the approach of proteases that would otherwise cleave the peptide bond.[1] This leads to a dramatic increase in the peptide's half-life in biological fluids.

  • Membrane Permeability and Oral Bioavailability: By replacing an amide proton, N-methylation reduces the number of hydrogen bond donors, a critical factor for passive diffusion across cell membranes.[1] This enhanced lipophilicity can lead to improved cell permeability and, in some cases, oral bioavailability of peptide drugs.[4][5]

The strategic placement of N-methylated amino acids within a peptide sequence is a nuanced process, often guided by structure-activity relationship (SAR) studies, to achieve the desired balance of improved stability and permeability without compromising biological activity.

Quantitative Data on the Effects of N-Methylation

The following tables summarize the quantitative impact of N-methylation on key pharmacological parameters of peptides.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

Peptide/AnalogTarget ReceptorN-Methylated Residue(s)IC50 / Kd (nM)Fold Change vs. UnmodifiedReference
Somatostatin Analogsst2None5.51-[6]
sst2N-Me-Lys(9)~5.5~1[6]
sst5None>1000-[6][7]
sst5N-Me-D-Trp(8)5.98>167[6][7]
G-protein LigandGαi1GDPNone60-
Gαi1GDPN-Me-Lys302 (increase)

Table 2: Effect of N-Methylation on Proteolytic Stability

PeptideProteaseN-Methylated ResidueHalf-life (min)Fold Increase in Half-lifeReference
Model PeptideTrypsinNone< 1-
TrypsinN-Me-D> 1000> 1000
TrypsinN-Me-K> 1000> 1000
TrypsinN-Me-L8~720~720
Temporin LPepsinNone< 30-[8]
PepsinMethylated analog> 60> 2[8]

Table 3: Effect of N-Methylation on Cell Permeability and Oral Bioavailability

Peptide/AnalogAssayN-MethylationPapp (10⁻⁶ cm/s) / Oral Bioavailability (%)Reference
Cyclic Hexapeptide 1PAMPANon-methylated~0.5[4]
PAMPATrimethylated (3)~4.0[4]
Cyclic Hexapeptide 2PAMPANon-methylated~0.2[4]
PAMPATetramethylated (4)~3.5[4]
Cyclic Hexapeptide 3Rat PKTrimethylated28% (Oral Bioavailability)[4]
Somatostatin AnalogCaco-2Multiple N-Me> 10[5]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of N-methylated peptides are crucial for successful drug development campaigns.

Protocol 1: Synthesis of Fmoc-N-methyl-amino Acids

This protocol is adapted from the Biron-Kessler method for the solid-phase synthesis of Fmoc-N-methyl-amino acids using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[9]

Materials:

  • Fmoc-amino acid

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • N-Methylpyrrolidone (NMP)

  • Dimethyl sulfate or Methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • β-mercaptoethanol

  • Fmoc-OSu

  • Trifluoroacetic acid (TFA)

  • MilliQ water

Procedure:

  • Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Dissolve 3 equivalents of the Fmoc-amino acid in a minimal volume of anhydrous DCM and add it to the resin. Add 9 equivalents of DIEA and stir the mixture for 2 hours.

  • Fmoc Deprotection: Wash the resin with DCM and then treat with 20% piperidine in DMF to remove the Fmoc group.

  • Sulfonylation (o-NBS Protection): Treat the resin with a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP for 1-2 hours.

  • Methylation: Wash the resin with NMP. Treat the resin with a solution of the methylating agent (e.g., dimethyl sulfate) and DBU in NMP. The reaction time will vary depending on the amino acid.

  • Nosyl Deprotection: Wash the resin with NMP. Treat the resin with a solution of β-mercaptoethanol and DBU in NMP to remove the o-NBS group.

  • Fmoc Protection: Treat the resin with a solution of 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM.

  • Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the Fmoc-N-methyl-amino acid from the resin using a solution of 1% TFA in DCM. Collect the filtrate in MilliQ water to precipitate the product.

  • Purification: The crude Fmoc-N-methyl-amino acid can be purified by crystallization or chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines the incorporation of Fmoc-N-methyl-amino acids into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • 20% Piperidine in DMF

  • DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-N-methyl-amino acid) and a coupling reagent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of DIEA to the solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. Coupling to an N-methylated amine is often slower and may require longer reaction times or the use of microwave assistance.[10]

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Protease Stability Assay

This protocol describes a general method to assess the stability of N-methylated peptides against enzymatic degradation.

Materials:

  • N-methylated peptide and non-methylated control peptide

  • Protease (e.g., trypsin, chymotrypsin, pepsin)

  • Appropriate buffer for the chosen protease (e.g., ammonium bicarbonate for trypsin, pH 8; HCl for pepsin, pH 2)

  • Quenching solution (e.g., TFA)

  • HPLC system

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate buffer.

  • Incubation: Add the protease to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point. The half-life of the peptide can be determined by plotting the percentage of remaining peptide against time.[8]

Protocol 4: Caco-2 Cell Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test peptide and control compounds (e.g., mannitol for paracellular transport, propranolol for transcellular transport)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer.

    • Add the test peptide solution to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations: Workflows and Pathways

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the development and analysis of N-methylated peptides.

N_Methylated_Peptide_Synthesis_Workflow cluster_synthesis Synthesis of N-Methylated Amino Acid cluster_spps Solid-Phase Peptide Synthesis Resin 2-CTC Resin Loaded_Resin Loaded Resin Resin->Loaded_Resin Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Loaded_Resin Loading (DIEA) NBS_Protected o-NBS Protected Loaded_Resin->NBS_Protected Sulfonylation (o-NBS-Cl) Methylated N-Methylated NBS_Protected->Methylated Methylation (MeI/DBU) Fmoc_N_Me_AA Fmoc-N-Me-AA Methylated->Fmoc_N_Me_AA Nosyl Deprotection & Fmoc Protection Growing_Peptide Growing Peptide Chain Fmoc_N_Me_AA->Growing_Peptide Coupling SPPS_Resin Rink Amide Resin SPPS_Resin->Growing_Peptide Fmoc SPPS Cycles N_Me_Peptide N-Methylated Peptide Growing_Peptide->N_Me_Peptide Cleaved_Peptide Crude Peptide N_Me_Peptide->Cleaved_Peptide Cleavage (TFA) Purified_Peptide Purified Peptide Cleaved_Peptide->Purified_Peptide RP-HPLC Drug_Discovery_Workflow cluster_vitro In Vitro Assays Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., Phage Display) Target_ID->Lead_Gen Lead_Opt Lead Optimization (N-Methyl Scan) Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Binding Binding Affinity (IC50, Kd) In_Vitro->Binding Stability Protease Stability In_Vitro->Stability Permeability Caco-2 Permeability In_Vitro->Permeability Candidate Drug Candidate In_Vivo->Candidate Somatostatin_Signaling cluster_cell Target Cell (e.g., Neuroendocrine Tumor Cell) SSTR Somatostatin Receptor (SSTR2/5) G_protein Gi Protein SSTR->G_protein activates Apoptosis Apoptosis SSTR->Apoptosis induces AC Adenylyl Cyclase G_protein->AC inhibits Hormone_Secretion Hormone Secretion G_protein->Hormone_Secretion inhibits Cell_Proliferation Cell Proliferation G_protein->Cell_Proliferation inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->Hormone_Secretion promotes PKA->Cell_Proliferation promotes Somatostatin_Analog N-Methylated Somatostatin Analog Somatostatin_Analog->SSTR binds

References

The Strategic Incorporation of Boc-N-Me-Ser-OH for Enhanced Proteolytic Stability in Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutically viable peptides is often hampered by their inherent susceptibility to proteolytic degradation in vivo. This rapid clearance necessitates frequent administration and can limit the overall efficacy of a peptide-based drug. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-L-serine (Boc-N-Me-Ser-OH), offers a robust method to enhance metabolic stability, thereby improving the pharmacokinetic profile of therapeutic peptides. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and quantitative considerations for utilizing this compound to engineer proteolytically resistant peptides.

The Core Principle: Steric Hindrance as a Shield Against Proteolysis

The primary mechanism by which N-methylation confers proteolytic stability is through steric hindrance. The addition of a methyl group to the amide nitrogen of the peptide backbone physically obstructs the approach of proteases.[1] These enzymes rely on a specific three-dimensional fit with their substrate to facilitate the cleavage of the peptide bond. The N-methyl group disrupts this recognition and binding process, significantly reducing the rate of enzymatic hydrolysis.[1] This strategic modification can extend the in vivo half-life of a peptide from mere minutes to several hours or even days.[1]

Beyond stability, N-methylation can also impart other favorable properties to a peptide. The conformational rigidity imposed by the N-methyl group can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[1] Furthermore, the increased lipophilicity resulting from N-methylation can enhance membrane permeability, a crucial factor for oral bioavailability.[1]

Quantitative Assessment of Proteolytic Stability

Peptide SequenceModificationHalf-life in Human Serum (t½, hours)Primary Cleavage Site
Ac-Gly-Ile-Ser -Ala-Val-NH₂None1.5Between Ser and Ala
Ac-Gly-Ile-N-Me-Ser -Ala-Val-NH₂N-methylated Serine24-

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Synthesis of N-methylated Peptides using this compound

The incorporation of this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). The steric hindrance of the N-methyl group can make the coupling reaction more challenging than with standard amino acids. Therefore, optimized coupling protocols are necessary.

Materials:

  • Rink Amide resin or other suitable solid support

  • Boc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: 20% piperidine in DMF (for Fmoc synthesis) or TFA (Trifluoroacetic acid) for Boc deprotection at the end of the synthesis.

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol.

  • Boc Deprotection: Remove the Boc protecting group using an appropriate deprotection reagent.

  • Incorporation of this compound:

    • Pre-activate a solution of this compound (2-4 equivalents), a coupling reagent (e.g., HATU, 2-4 equivalents), and DIPEA (4-8 equivalents) in DMF for 1-5 minutes.

    • Add the activated N-methylated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours, or overnight if necessary, to ensure complete coupling. Monitoring the reaction with a Kaiser test is not possible for N-methylated amino acids; a small sample can be cleaved and analyzed by mass spectrometry to confirm coupling.

  • Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

In Vitro Proteolytic Stability Assay

This protocol describes a general method for assessing the stability of a peptide in a biological matrix such as human serum.

Materials:

  • Purified peptide (with and without N-methylated serine)

  • Human serum (or other biological matrix like plasma or specific protease solution)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching/Precipitation solution (e.g., 10% Trichloroacetic acid (TCA) or ice-cold acetonitrile)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for cleavage site identification)

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Incubation:

    • Pre-warm the human serum to 37°C.

    • Spike the peptide stock solution into the serum to a final desired concentration (e.g., 10-100 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Enzyme Quenching and Protein Precipitation: Immediately mix the aliquot with an equal volume of ice-cold quenching/precipitation solution (e.g., 10% TCA or acetonitrile) to stop the enzymatic reaction and precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the remaining peptide.

    • Analyze the supernatant by RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

    • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.

  • Data Analysis: Plot the percentage of remaining peptide against time. The data can be fitted to a first-order decay model to calculate the half-life (t½) of the peptide.

  • Cleavage Site Identification (Optional): The samples can also be analyzed by LC-MS to identify the degradation products and determine the specific cleavage sites.

Visualizing the Concepts

To further elucidate the principles and processes described, the following diagrams have been generated using the DOT language.

Proteolytic_Degradation_Pathway cluster_peptide Peptide Backbone cluster_protease Protease Interaction cluster_cleavage Cleavage Peptide ...-AA(n)-Ser-AA(n+2)-... Protease Protease Peptide->Protease Binding Cleaved_Peptide ...-AA(n)-Ser + AA(n+2)-... Protease->Cleaved_Peptide Hydrolysis

Mechanism of Proteolytic Degradation.

N_Methylation_Protection cluster_n_me_peptide N-Methylated Peptide cluster_protease_blocked Protease Interaction cluster_no_cleavage No Cleavage N_Me_Peptide ...-AA(n)-N-Me-Ser-AA(n+2)-... Protease_Blocked Protease N_Me_Peptide->Protease_Blocked Steric Hindrance (Binding Blocked) Intact_Peptide ...-AA(n)-N-Me-Ser-AA(n+2)-... Protease_Blocked->Intact_Peptide No Hydrolysis

Protection from Proteolysis by N-Methylation.

SPPS_Workflow start Start with Resin coupling1 Couple First Amino Acid start->coupling1 deprotection1 Boc Deprotection coupling_n_me_ser Couple this compound (Optimized Conditions) deprotection1->coupling_n_me_ser coupling1->deprotection1 deprotection2 Boc Deprotection coupling_last Couple Remaining Amino Acids deprotection2->coupling_last coupling_n_me_ser->deprotection2 deprotection3 Boc Deprotection cleavage Cleavage from Resin & Side-chain Deprotection coupling_last->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spec & HPLC Analysis purification->analysis end Purified N-Methylated Peptide analysis->end

Solid-Phase Synthesis of N-Methylated Peptides.

Stability_Assay_Workflow start Start with Purified Peptide incubation Incubate with Serum at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench & Precipitate Proteins sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant by RP-HPLC centrifugation->analysis data_analysis Calculate % Remaining Peptide & Determine Half-life analysis->data_analysis end Proteolytic Stability Profile data_analysis->end

References

The Impact of Steric Hindrance in N-Methylated Amino Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of an amino acid, is a subtle yet powerful modification that profoundly influences the structural and functional properties of peptides. This alteration introduces significant steric hindrance, which in turn restricts the conformational freedom of the peptide backbone.[1] For drug development professionals, the strategic incorporation of N-methylated amino acids has emerged as a critical tool to enhance the therapeutic potential of peptide-based drugs by improving their metabolic stability, membrane permeability, and receptor selectivity.[2][3][4] This in-depth technical guide explores the core principles of steric hindrance in N-methylated amino acids, providing quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

The Structural and Functional Consequences of N-Methylation

The introduction of a methyl group onto the peptide backbone has several critical consequences stemming from steric hindrance.

1.1. Conformational Rigidity: The added bulk of the methyl group restricts rotation around the peptide bond, influencing the local and global conformation of the peptide.[1] This can lead to the stabilization of specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[5] The steric clash between the N-methyl group and adjacent amino acid side chains can also disfavor certain conformations, effectively locking the peptide into a more bioactive state.[6]

1.2. Proteolytic Stability: One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation.[2][7] The steric hindrance provided by the N-methyl group physically shields the adjacent peptide bond from the active sites of proteases, thereby prolonging the in vivo half-life of peptide therapeutics.[2][8]

1.3. Membrane Permeability: N-methylation can significantly improve the ability of peptides to cross cellular membranes.[2][9] By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, which can facilitate its passive diffusion across lipid bilayers.[2][10]

1.4. Cis/Trans Isomerization: The steric interactions introduced by the N-methyl group can lower the energy barrier for cis-trans isomerization of the peptide bond, making the cis conformation more accessible than in non-methylated peptides.[11] This can have a profound impact on the overall three-dimensional structure and biological function of the peptide.

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the impact of N-methylation on key biophysical and pharmacokinetic parameters.

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
DKLYWWEFLUnmodifiedTrypsin< 1 min-[8]
DK(N-Me)LYWWEFLN-Methyl-LysTrypsin72 min> 72[8]
DKL(N-Me)YWWEFLN-Methyl-LeuTrypsin> 1000 min> 1000[8]
D(N-Me)KLYWWEFLN-Methyl-AspTrypsin> 1000 min> 1000[8]

Table 2: Impact of N-Methylation on Receptor Binding Affinity

Peptide/CompoundTargetModificationDissociation Constant (Kd)Change in AffinityReference
DKLYWWEFLGαi1GDPUnmodified200 nM-[8]
DK(N-Me)LYWWEFLGαi1GDPN-Methyl-Lys80 nM2.5-fold increase[8]
Compound 1ZHIV-1 FSS-RNAUnmodified15.0 ± 2.0 nM-[1]
Compound 3ZHIV-1 FSS-RNAN-Methylated2.0 ± 0.5 nM7.5-fold increase[1]

Table 3: Effect of N-Methylation on Cell Permeability

PeptideNumber of N-Methyl GroupsCaco-2 Permeability (Papp, 10-6 cm/s)Transport RouteReference
Cyclic Hexapeptide Library (most members)1-5< 1Paracellular[4][9]
Permeable Analogue 1Multiple> 10Transcellular[4][9]
Permeable Analogue 2Multiple> 10Transcellular[4][9]
Cyclosporine A71.1Transcellular[12]
Non-methylated cyclic peptide 101.8-[12]
N-methylated cyclic peptide 3328% oral bioavailability in rat-[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.

3.1. Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Incorporating N-methylated amino acids into a peptide sequence via SPPS requires special considerations due to the increased steric hindrance at the secondary amine.

  • Materials:

    • Fmoc-protected N-methylated amino acids

    • Solid support resin (e.g., Rink Amide resin)

    • Coupling reagents (e.g., HATU, HBTU, PyBOP)

    • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

    • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

    • Deprotection solution: 20% piperidine in DMF

    • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Protocol:

    • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

    • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with 20% piperidine in DMF for 5-10 minutes (repeat twice).

    • Washing: Thoroughly wash the resin with DMF and DCM.

    • Amino Acid Activation: Pre-activate the Fmoc-N-methylated amino acid (typically 2-4 equivalents) with the coupling reagent and DIPEA in DMF for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours. Due to steric hindrance, longer coupling times or double coupling may be necessary.

    • Monitoring the Coupling: The completion of the coupling reaction should be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

    • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

    • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

3.2. Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to study the solution-state conformation and dynamics of N-methylated peptides.

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra, including:

      • ¹H 1D: For initial assessment of sample purity and conformational homogeneity.

      • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides distance restraints for structure calculation. ROESY is often preferred for peptides of this size.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which can help in sequential assignment and conformational analysis.

  • Data Analysis:

    • Resonance Assignment: Assign all proton, carbon, and nitrogen resonances using the combination of 2D NMR spectra.

    • Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive constraints on the phi (φ) dihedral angle.

    • Distance Restraints: Integrate the cross-peaks in NOESY/ROESY spectra to obtain distance restraints between protons.

    • Structure Calculation: Use the experimental restraints (distances and dihedral angles) in molecular dynamics or distance geometry-based software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures.

    • Cis/Trans Isomerism: The presence of N-methyl groups often leads to multiple sets of resonances corresponding to cis and trans isomers of the N-methylated peptide bond. The relative populations of these isomers can be determined by integrating the corresponding peaks.

3.3. Structural Determination by X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information.

  • Protocol:

    • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find suitable conditions for growing single crystals of the N-methylated peptide. This is often the most challenging step.

    • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.

    • Phase Determination: Solve the "phase problem" to calculate an initial electron density map. This can be achieved through methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques.

    • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the experimental data to improve its quality.

    • Validation: Assess the quality of the final model using various geometric and statistical criteria.

Visualizing Key Concepts and Workflows

Graphviz diagrams are provided to illustrate fundamental concepts and experimental workflows related to N-methylated amino acids.

Steric_Hindrance_Effect cluster_0 N-Methylated Amino Acid cluster_1 Consequences N_Methyl Introduction of N-Methyl Group Steric_Hindrance Increased Steric Hindrance N_Methyl->Steric_Hindrance Membrane_Permeability Membrane Permeability N_Methyl->Membrane_Permeability Hydrophobicity Cis_Trans Altered Cis/Trans Isomerization N_Methyl->Cis_Trans Electronic Effects Conformational_Rigidity Conformational Rigidity Steric_Hindrance->Conformational_Rigidity Proteolytic_Stability Proteolytic Stability Steric_Hindrance->Proteolytic_Stability

Caption: The central role of steric hindrance in dictating the properties of N-methylated amino acids.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 activation Activate Fmoc-N-Me-AA (HATU/DIPEA) wash1->activation coupling Couple to Resin activation->coupling monitor Monitor Coupling (Bromophenol Blue Test) coupling->monitor incomplete Incomplete monitor->incomplete Blue/Green complete Complete monitor->complete Yellow incomplete->coupling  Double Couple wash2 Wash (DMF, DCM) complete->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 next_aa Couple Next Amino Acid deprotection2->next_aa final_deprotection Final Deprotection and Cleavage (TFA) next_aa->final_deprotection purification Purify (RP-HPLC) final_deprotection->purification

Caption: A generalized workflow for the solid-phase synthesis of peptides containing N-methylated amino acids.

NMR_Analysis_Workflow cluster_restraints Restraints sample Purified N-Methylated Peptide Sample acquisition NMR Data Acquisition (1D, 2D TOCSY, NOESY, HSQC, HMBC) sample->acquisition processing Data Processing and Resonance Assignment acquisition->processing restraints Derive Structural Restraints processing->restraints distance Distance Restraints (NOESY/ROESY) restraints->distance dihedral Dihedral Angle Restraints (J-Coupling) restraints->dihedral calculation 3D Structure Calculation (e.g., CYANA, XPLOR-NIH) distance->calculation dihedral->calculation ensemble Conformational Ensemble calculation->ensemble

Caption: Workflow for the conformational analysis of N-methylated peptides using NMR spectroscopy.

Conclusion

The introduction of steric hindrance through N-methylation is a versatile and powerful strategy in peptide drug design. It offers a means to overcome many of the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. A thorough understanding of the conformational consequences of N-methylation, supported by robust analytical techniques, is essential for the rational design of next-generation peptide therapeutics. This guide provides a foundational understanding and practical methodologies to aid researchers, scientists, and drug development professionals in harnessing the potential of N-methylated amino acids.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability against enzymatic degradation, modulate peptide conformation, and increase cell permeability, often leading to peptides with greater oral bioavailability and optimized pharmacological profiles.[1][2][3] Boc-N-Me-Ser-OH, a serine derivative with a methyl group on its amide nitrogen, presents unique challenges during solid-phase peptide synthesis (SPPS). The steric hindrance caused by the N-methyl group can impede coupling reactions, necessitating specialized protocols and highly efficient coupling reagents to ensure high yields and purity.[3][4][5]

This document provides a detailed protocol for the incorporation of this compound into peptides using Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase synthesis strategy. It outlines the necessary reagents, optimized reaction conditions, and monitoring techniques to overcome the challenges associated with this sterically hindered amino acid.

Challenges in Coupling N-Methylated Amino Acids

The primary difficulty in acylating N-methylated amino acids lies in the steric bulk around the secondary amine, which significantly slows down the reaction kinetics.[4][5] This reduced reactivity requires the use of potent coupling reagents to achieve satisfactory yields.[4] Furthermore, incomplete couplings can lead to the formation of deletion sequences in the final peptide. Standard monitoring methods like the ninhydrin test are ineffective for secondary amines, necessitating alternative methods such as the bromophenol blue test.[1]

Recommended Coupling Reagents

Several coupling reagents have proven effective for incorporating N-methylated amino acids. Due to the steric hindrance, standard carbodiimide reagents like DCC and DIC are often less effective. More potent activating agents are required.

Coupling ReagentClassNotes
HATU Uronium/Aminium SaltO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Reacts faster and with less epimerization.[6] Highly effective for N-methyl amino acids.[1]
PyAOP Phosphonium Salt(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][7][8][9]
PyBOP/HOAt Phosphonium SaltBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate with 1-Hydroxy-7-azabenzotriazole. A promising combination for these difficult couplings.[7][8][9]
PyBroP Phosphonium SaltBromotripyrrolidinophosphonium hexafluorophosphate. A more reactive coupling reagent, useful for overcoming the lack of reactivity of other reagents with N-methyl amino acids.[6][10]

Experimental Protocols

This protocol details the manual solid-phase synthesis of a peptide incorporating Boc-N-Me-Ser(Bzl)-OH on a Merrifield or PAM resin. The serine side chain is protected as a benzyl ether (Bzl), which is compatible with the final HF cleavage step in Boc-SPPS.

Resin Selection and Preparation
  • Resin: Merrifield or PAM (phenylacetamidomethyl) resin is suitable for synthesizing peptide acids. For peptide amides, MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are used.[3]

  • Swelling: Swell the resin in dichloromethane (DCM) for at least 30 minutes, followed by washes with isopropanol (IPA) and DCM.[3]

Nα-Boc Deprotection

The Nα-Boc protecting group is removed at the beginning of each coupling cycle.

  • Pre-wash: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[3]

  • Deprotection: Drain the pre-wash solution and add a fresh solution of 25-50% TFA in DCM. Agitate the mixture for 20-30 minutes.[3]

  • Washing: Filter the resin and wash thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual TFA and the cleaved Boc group.[3]

Neutralization

The protonated N-terminal amine must be neutralized to the free amine before coupling.

  • Wash the peptide-resin with DCM.

  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes. Repeat this step.[3]

  • Wash the resin thoroughly with DCM or NMP to remove excess base.[3]

Coupling of Boc-N-Me-Ser(Bzl)-OH

Due to steric hindrance, a pre-activation step and a potent coupling reagent like HATU are recommended.

Reagent Quantities (based on resin substitution):

ReagentEquivalents
Boc-N-Me-Ser(Bzl)-OH3 - 4
HATU3 - 4
DIEA6 - 8

Protocol:

  • Pre-activation: In a separate vessel, dissolve Boc-N-Me-Ser(Bzl)-OH (3-4 eq.) and HATU (3-4 eq.) in NMP or dimethylformamide (DMF). Add DIEA (6-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[3]

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.[3]

  • Reaction: Agitate the reaction mixture for 2-4 hours.[3]

Monitoring the Coupling Reaction

The standard ninhydrin (Kaiser) test will give a false negative result for the secondary amine of N-methyl-serine. The bromophenol blue test is a suitable alternative.[1]

Bromophenol Blue Test:

  • Take a small sample of the resin and wash it with methanol.

  • Add a few drops of a 0.1% solution of bromophenol blue in DMF.

  • Observe the color. A yellow color indicates a complete coupling (no free amine), while a blue or green color indicates an incomplete reaction.[1]

If the coupling is incomplete, a second coupling should be performed by repeating the coupling step.

Capping (Optional)

If the coupling remains incomplete after a second attempt, any unreacted N-terminal amines should be "capped" to prevent the formation of deletion peptide sequences. This is typically done by acetylating the unreacted amines with acetic anhydride and DIEA in NMP.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc/Bzl chemistry, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caution: HF is extremely hazardous and requires specialized equipment and training.

Cleavage Cocktail (Reagent R):

ComponentVolume %Purpose
TFA88%Cleavage Agent
Phenol5%Scavenger
Water5%Scavenger
Triisopropylsilane (TIS)2%Scavenger

Scavengers are used to trap reactive carbocations generated during the cleavage process, preventing side reactions.

Protocol:

  • Preparation: Ensure the N-terminal Boc group is removed. Wash the peptide-resin thoroughly with DCM and dry it under a vacuum.[11]

  • Cleavage Reaction: Place the dry peptide-resin in a suitable reaction vessel. Add the cleavage cocktail and allow the reaction to proceed for 1-4 hours at room temperature with occasional swirling.[11][12]

  • Peptide Precipitation: Filter the resin from the cleavage mixture and wash the resin with a small amount of fresh TFA.[11] Add the combined filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[3]

  • Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold ether to remove scavengers.[11]

  • Drying: Dry the crude peptide under vacuum.[11]

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Experimental Workflow and Logic Diagrams

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (5-10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-N-Me-Ser(Bzl)-OH + HATU) Neutralization->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Wash Washing Steps Monitoring->Wash Complete Next_Cycle Next Amino Acid Cycle Wash->Next_Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Cycle Next_Cycle->Deprotection Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: Workflow for Boc-SPPS incorporating this compound.

Cleavage_Logic Start Completed Peptide-Resin Dry_Resin Wash with DCM and Dry Under Vacuum Start->Dry_Resin Add_Cocktail Add Cleavage Cocktail (e.g., TFA/Phenol/H2O/TIS) Dry_Resin->Add_Cocktail React React for 1-4 hours at RT Add_Cocktail->React Filter_Resin Filter to Separate Resin React->Filter_Resin Precipitate Precipitate Peptide in Cold Ether Filter_Resin->Precipitate Isolate Isolate Peptide (Centrifuge/Filter) Precipitate->Isolate Wash_Peptide Wash with Cold Ether Isolate->Wash_Peptide Dry_Peptide Dry Crude Peptide Under Vacuum Wash_Peptide->Dry_Peptide End Crude Peptide Ready for Purification Dry_Peptide->End

Caption: General experimental workflow for peptide cleavage from solid support.

References

Application Notes and Protocols for the Activation of Boc-N-Me-Ser-OH for Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in modern drug discovery and development. N-methylation can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving membrane permeability, and constraining its conformation to favor bioactive structures. Boc-N-Me-Ser-OH is a key building block for introducing N-methylated serine residues. However, the steric hindrance imposed by the N-methyl group presents a significant challenge for peptide bond formation, often leading to incomplete reactions and the formation of deletion sequences.

These application notes provide a comprehensive guide to the efficient activation and coupling of this compound in solid-phase peptide synthesis (SPPS). We will discuss the selection of appropriate coupling reagents, provide detailed experimental protocols, and address common side reactions and mitigation strategies.

Selecting the Optimal Activation Method

The primary challenge in coupling this compound is overcoming the steric hindrance of the N-methyl group. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the absence of additives are often inefficient. Therefore, more potent uronium or phosphonium salt-based reagents are generally recommended.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is a critical parameter for the successful incorporation of this compound. The following table summarizes the performance of commonly used reagents for coupling sterically hindered N-methylated amino acids. While specific quantitative data for this compound is limited in the literature, this table provides a general comparison based on their known efficacy in similar challenging couplings.

Coupling ReagentAcronymClassTypical Coupling TimeRelative Efficiency for N-Methylated ResiduesPotential for RacemizationKey Considerations
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUUronium1 - 4 hoursExcellentVery LowHighly effective for sterically hindered couplings; often the reagent of choice.[1][2]
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) PyBOPPhosphonium1 - 4 hoursVery GoodLowA strong activating agent, often used with HOAt to further improve efficiency.[1]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUUronium2 - 6 hoursGoodLowA reliable and cost-effective option, though may be less efficient than HATU for very difficult couplings.[1][2]
N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole DIC/HOBtCarbodiimide4 - 12 hoursModerateLow to ModerateA cost-effective but generally slower and less efficient method for N-methylated amino acids.[3]

Experimental Protocols

The following are detailed protocols for the activation and coupling of this compound using recommended high-efficiency coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid-phase support used.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF or NMP for 30-60 minutes.

  • Deprotection: Remove the N-terminal protecting group (e.g., Boc group with trifluoroacetic acid) using standard protocols.

  • Washing: Thoroughly wash the resin with DMF or NMP to remove residual deprotection reagents.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF or NMP.

  • Activation: Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction completion using the bromophenol blue test, as the standard ninhydrin test is not effective for secondary amines. A yellow color of the beads and solution indicates a complete reaction, while a blue or green color suggests an incomplete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF or NMP, followed by DCM.

Protocol 2: PyBOP-Mediated Coupling

PyBOP is another highly effective phosphonium salt-based reagent suitable for coupling this compound.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • (Optional) 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-4 equivalents), PyBOP (3-4 equivalents), and optionally HOAt (3-4 equivalents) in DMF or NMP.

  • Activation: Add DIEA (6-8 equivalents) to the mixture and pre-activate for 5-10 minutes.

  • Coupling: Transfer the activated solution to the resin and agitate for 1-4 hours at room temperature.

  • Monitoring: Use the bromophenol blue test to monitor the reaction progress.

  • Washing: After the reaction is complete, wash the resin extensively with DMF or NMP, and then with DCM.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of this compound. Awareness of these potential issues and the implementation of appropriate mitigation strategies are crucial for obtaining a high-purity final product.

  • Incomplete Coupling: Due to steric hindrance, incomplete coupling is the most common side reaction.

    • Mitigation: Use highly reactive coupling reagents like HATU or PyBOP, increase the excess of the activated amino acid, extend the coupling time, or perform a double coupling.

  • Racemization: Although urethane-protected amino acids like this compound are generally resistant to racemization, it can occur under strongly basic conditions or with prolonged activation times.[4]

    • Mitigation: Use additives like HOBt or HOAt, avoid excessive amounts of base, and minimize the pre-activation time.

  • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is more prevalent when proline or another N-methylated amino acid is in the C-terminal position of the dipeptide.

    • Mitigation: Introduce the third amino acid promptly after the coupling of the second.

  • Side Reactions involving the Serine Hydroxyl Group: Although the hydroxyl group is typically protected (e.g., as a tert-butyl ether in Boc-N-Me-Ser(tBu)-OH), incomplete protection can lead to O-acylation. During final cleavage with strong acids, an N,O-acyl shift can occur if the side chain is deprotected.

    • Mitigation: Ensure complete protection of the serine hydroxyl group. For the N,O-acyl shift, this is generally reversed by treatment with a mild base.

Visualizing the Workflow and Mechanisms

Experimental Workflow for this compound Coupling

G Experimental Workflow for this compound Coupling Resin_Prep Resin Swelling (DMF/NMP) Deprotection N-terminal Deprotection (e.g., TFA in DCM) Resin_Prep->Deprotection Washing1 Washing (DMF/NMP) Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of this compound (Coupling Reagent + DIEA) Activation->Coupling Monitoring Reaction Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete, Recouple Washing2 Final Washing (DMF/NMP, DCM) Monitoring->Washing2 Reaction Complete Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle G HATU-Mediated Activation of this compound cluster_reactants Reactants Boc_AA This compound Activated_Ester Activated OAt-Ester Boc_AA->Activated_Ester + HATU + DIEA HATU HATU HATU->Activated_Ester DIEA DIEA (Base) DIEA->Activated_Ester Coupled_Peptide Coupled Peptide Activated_Ester->Coupled_Peptide Peptide Peptide-Resin (Free N-terminus) Peptide->Coupled_Peptide Nucleophilic Attack G Troubleshooting Incomplete Coupling of this compound Start Incomplete Coupling Detected (Positive Bromophenol Blue Test) Recouple Perform a Second Coupling (Fresh Reagents) Start->Recouple Increase_Time Increase Coupling Time Recouple->Increase_Time If Still Incomplete Success Coupling Complete Recouple->Success If Successful Increase_Equiv Increase Equivalents of Amino Acid and Reagents Increase_Time->Increase_Equiv If Still Incomplete Increase_Time->Success If Successful Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Increase_Equiv->Change_Reagent If Still Incomplete Increase_Equiv->Success If Successful Check_Reagents Check Reagent Quality and Deprotection Efficiency Change_Reagent->Check_Reagents If Still Incomplete Change_Reagent->Success If Successful

References

Application Notes and Protocols for the Deprotection of Boc-N-Me-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-tert-butyloxycarbonyl-N-methyl-L-serine (Boc-N-Me-Ser-OH). The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, N-Me-Ser-OH, while avoiding potential side reactions. This guide covers common acidic deprotection methods, milder alternatives, and key considerations for handling this specific N-methylated hydroxyamino acid.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis and peptide chemistry due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions.[1][2] The presence of an N-methyl group and a hydroxyl group in this compound introduces specific challenges, including increased steric hindrance which can slow down the deprotection reaction, and the potential for side reactions involving the serine hydroxyl group.[3] Careful selection of reagents and reaction conditions is therefore paramount.

Deprotection Methods: A Comparative Overview

Several methods can be employed for the deprotection of this compound. The most common approaches involve strong acids, but milder alternatives exist for substrates sensitive to harsh acidic conditions.

Acidic Deprotection

a) Trifluoroacetic Acid (TFA)

TFA is the most common reagent for Boc deprotection.[2] It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM). The reaction proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its TFA salt.

  • Key Considerations:

    • Side Reactions: The primary concern with TFA deprotection of serine-containing compounds is O-acylation (trifluoroacetylation) of the hydroxyl group. This can be minimized by using scavengers.

    • Scavengers: Scavengers such as triethylsilane (TES) or triisopropylsilane (TIS) are crucial to trap the reactive tert-butyl cation and other electrophilic species generated during the reaction, thus preventing side reactions.[4]

    • Steric Hindrance: The N-methyl group can increase steric hindrance, potentially requiring longer reaction times or slightly harsher conditions for complete deprotection compared to non-methylated analogues.[3]

b) Hydrochloric Acid (HCl) in Dioxane

A solution of 4M HCl in 1,4-dioxane is another widely used and effective reagent for Boc deprotection. This method is often faster than TFA and can offer advantages in product isolation, as the resulting hydrochloride salt often precipitates from the reaction mixture.

  • Key Considerations:

    • Anhydrous Conditions: It is important to use anhydrous solvents to prevent unwanted side reactions.

    • Product Isolation: The hydrochloride salt of N-Me-Ser-OH is typically a solid, which can simplify purification compared to the often-oily TFA salts.

Milder Deprotection Methods

For substrates that are sensitive to strong acids, several milder deprotection methods have been developed.

a) Oxalyl Chloride in Methanol

This method offers a mild alternative to strong acids for the deprotection of a variety of N-Boc protected compounds, with reactions typically running at room temperature.[5][6]

  • Key Considerations:

    • The reaction is generally fast and provides high yields.[7]

    • This method is tolerant of many other functional groups.[8]

b) Trimethylsilyl Iodide (TMSI)

TMSI in a neutral solvent such as DCM or chloroform can effect Boc deprotection under mild, neutral conditions.

  • Key Considerations:

    • This method is particularly useful for substrates with acid-labile functionalities.

    • Careful handling of the reagent is required due to its sensitivity to moisture.

c) Thermal Deprotection

The Boc group can be removed by heating, typically in a high-boiling solvent or under solvent-free conditions.[9]

  • Key Considerations:

    • This method is only suitable for thermally stable molecules.

    • Selectivity can be achieved by controlling the temperature, allowing for the deprotection of more labile Boc groups in the presence of more stable ones.[9]

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is not extensively reported, the following table summarizes typical conditions and reported yields for the deprotection of similar N-Boc protected amino acids. These values should serve as a good starting point for optimization.

Deprotection MethodReagent(s)SolventTemperature (°C)TimeTypical Yield (%)Reference(s)
Acidic
TFA25-50% TFADCM0 to RT1 - 4 h>90[10]
HCl4M HCl1,4-DioxaneRT30 min - 2 h>90[11]
Milder
Oxalyl Chloride3 equiv. Oxalyl ChlorideMethanolRT1 - 4 hup to 90[5][6][7]
TMSITMSIDCM/CHCl₃RT1 - 3 hHigh (General)[12]
ThermalNone (Neat or Solvent)TFE/MeOH150 - 24030 min - 1 h>90[9]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using TFA/DCM with Scavengers

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add TES or TIS (1.1 equivalents).

  • Slowly add TFA (10-20 equivalents, or a final concentration of 25-50% v/v) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporate with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

  • For isolation of the free amine: a. Dissolve the residue in water and cool in an ice bath. b. Carefully neutralize the solution by the slow addition of saturated aqueous NaHCO₃ until the pH is ~8 (cease gas evolution). c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of DCM/isopropanol) three times. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield N-Me-Ser-OH.

  • For isolation of the TFA salt: a. Dissolve the residue from step 6 in a minimal amount of DCM. b. Add cold diethyl ether to precipitate the TFA salt. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection of this compound using 4M HCl in Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or another suitable solvent.

  • To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture in vacuo. Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

Materials:

  • This compound

  • Anhydrous methanol

  • Oxalyl chloride

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol (to a concentration of ~0.1 M).[6]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution. An exotherm and gas evolution may be observed.[6]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride salt.

  • The crude product can be purified by recrystallization or other standard methods if necessary.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Method Selection cluster_process Process cluster_product Final Product BocNMeSerOH This compound Acidic Acidic (TFA or HCl) BocNMeSerOH->Acidic Standard Mild Mild (Oxalyl Chloride, TMSI, etc.) BocNMeSerOH->Mild Acid-Sensitive Substrate Reaction Reaction & Monitoring (TLC/LC-MS) Acidic->Reaction Mild->Reaction Workup Work-up & Isolation Reaction->Workup Product N-Me-Ser-OH (Free Amine or Salt) Workup->Product

Caption: General workflow for the deprotection of this compound.

Acidic_Deprotection_Pathway cluster_reaction Acid-Catalyzed Deprotection Mechanism cluster_scavenger Role of Scavengers BocProtected This compound Protonated Protonated Intermediate BocProtected->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation TertButyl tert-Butyl Cation FreeAmine N-Me-Ser-OH (Free Amine) CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ AmmoniumSalt N-Me-Ser-OH Salt FreeAmine->AmmoniumSalt + H⁺ TertButyl2 tert-Butyl Cation HX H⁺ (from TFA or HCl) Scavenger Scavenger (e.g., TIS, TES) TrappedCation Trapped Cation Scavenger->TrappedCation TertButyl2->TrappedCation

Caption: Mechanism of acidic Boc deprotection and the role of scavengers.

Method_Selection_Logic start Select Deprotection Method acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive standard_conditions Use Standard Acidic Method (TFA or HCl) acid_sensitive->standard_conditions No mild_conditions Consider Mild Method (Oxalyl Chloride, TMSI, etc.) acid_sensitive->mild_conditions Yes serine_present Does the molecule contain Ser/Thr? standard_conditions->serine_present proceed Proceed with Reaction mild_conditions->proceed use_scavengers Add Scavengers (TIS, TES) serine_present->use_scavengers Yes serine_present->proceed No use_scavengers->proceed

Caption: Decision tree for selecting a this compound deprotection method.

References

Application Notes and Protocols for the Automated Synthesis of Peptides Containing Boc-N-Me-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. N-methylation of the peptide backbone can increase metabolic stability by providing resistance to enzymatic degradation, improve cell permeability, and modulate the peptide's conformation to enhance binding affinity and selectivity for its target.[1] Boc-N-Me-Ser-OH is a key building block for introducing N-methylated serine residues in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry.

This document provides detailed application notes and protocols for the efficient incorporation of this compound in automated peptide synthesizers. It addresses the unique challenges associated with the steric hindrance of N-methylated amino acids and offers optimized procedures to ensure high coupling efficiency and peptide purity.

Challenges in Incorporating this compound

The primary challenge in the incorporation of this compound is the steric hindrance caused by the N-methyl group. This steric bulk impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower and often incomplete coupling reactions. Standard coupling reagents and protocols may result in low yields and deletion sequences. Therefore, optimized conditions are crucial for successful synthesis.

Recommended Strategies for Automated Synthesis

To overcome the challenges of synthesizing peptides containing this compound, the following strategies are recommended for programming automated peptide synthesizers:

  • Use of Potent Coupling Reagents: Standard carbodiimide reagents like DCC are often inefficient. Uronium/aminium or phosphonium salt-based reagents such as HATU, HCTU, and PyAOP are highly recommended for their high reactivity.[2]

  • Extended Coupling Times: Due to the slower reaction kinetics, the coupling time for this compound should be significantly extended compared to standard amino acids. A minimum of 2-4 hours is recommended.[2]

  • Double Coupling: A second coupling cycle with a fresh solution of activated this compound can be programmed to drive the reaction to completion and maximize the yield.

  • Elevated Temperature: Some automated synthesizers with heating capabilities can be programmed to perform the coupling at elevated temperatures (e.g., 50-75°C) to increase the reaction rate. However, this should be used with caution as it can potentially increase the risk of racemization.

  • Monitoring of Coupling Completion: Standard ninhydrin tests are not effective for monitoring the coupling to a secondary amine. The bromophenol blue test is a suitable alternative that can be performed manually between automated cycles if the synthesizer does not have an automated equivalent.[3]

Data Presentation: Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the expected performance of various coupling reagents based on studies of N-methylated and other sterically hindered amino acids.

Coupling ReagentAdditiveBaseTypical Coupling TimeCoupling EfficiencyPurity of Crude Peptide
HATU NoneDIEA/Collidine1-4 hoursExcellent (>98%)High
HCTU NoneDIEA/Collidine1-4 hoursVery Good (>95%)High
PyAOP NoneDIEA/Collidine1-4 hoursExcellent (>98%)High
DIC HOBtDIEA4-8 hoursModerateModerate
HBTU HOBtDIEA2-6 hoursGoodModerate to High

Note: The quantitative data presented are representative values for sterically hindered N-methylated amino acids and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound in an automated peptide synthesizer using Boc chemistry. The side chain of serine is protected with a tert-butyl (tBu) group, which is compatible with Boc SPPS.

Protocol 1: Standard Automated Synthesis Cycle for this compound

This protocol utilizes a double coupling strategy with HATU as the coupling reagent.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF).

  • Boc Deprotection:

    • Treat the resin with 30-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Follow with a second treatment of 30-50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Neutralization:

    • Neutralize the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.

    • Wash the resin with DMF.

  • First Coupling of Boc-N-Me-Ser(tBu)-OH:

    • Prepare the activation mixture in a separate vessel:

      • Boc-N-Me-Ser(tBu)-OH (3-4 equivalents)

      • HATU (3-4 equivalents)

      • DIEA or Collidine (6-8 equivalents)

      • Dissolve in DMF.

    • Pre-activate for 5-10 minutes.

    • Deliver the activated amino acid solution to the reaction vessel.

    • Couple for 2 hours at room temperature.

    • Drain the reaction vessel and wash with DMF.

  • Second Coupling of Boc-N-Me-Ser(tBu)-OH:

    • Repeat step 4.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Chain Elongation:

    • Continue with the synthesis of the remaining peptide sequence using standard automated protocols for regular amino acids.

  • Cleavage and Deprotection:

    • After completion of the synthesis, wash the peptide-resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers like anisole). Extreme caution must be exercised when using HF.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[1]

Workflow for a Single Coupling Cycle in Automated Boc-SPPS

G start Start Cycle deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 DCM/DMF Wash deprotection->wash1 neutralization Neutralization (DIEA in DMF) wash1->neutralization wash2 DMF Wash neutralization->wash2 coupling Coupling of Boc-N-Me-Ser(tBu)-OH (HATU, DIEA in DMF) Extended Time / Double Coupling wash2->coupling wash3 DMF/DCM Wash coupling->wash3 end End Cycle wash3->end

Caption: General workflow for a single coupling cycle of this compound in an automated peptide synthesizer.

Signaling Pathway Example: Cyclosporin A

Cyclosporin A (CsA) is a cyclic peptide containing seven N-methylated amino acids, which is a potent immunosuppressant.[6] Its mechanism of action involves binding to cyclophilin, and this complex then inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[7] The inhibition of calcineinurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes encoding for pro-inflammatory cytokines like Interleukin-2 (IL-2).[6][7] This ultimately suppresses the T-cell mediated immune response.

G cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_release Ca²⁺ Release TCR->Ca_release Antigen Presentation Calmodulin Calmodulin Ca_release->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NF-AT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NF-AT (Active) NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene translocates to nucleus and binds IL2_transcription IL-2 Transcription IL2_gene->IL2_transcription CsA Cyclosporin A CsA_complex CsA-Cyclophilin Complex CsA->CsA_complex Cyclophilin Cyclophilin Cyclophilin->CsA_complex CsA_complex->Calcineurin inhibits

References

Synthesis of Bioactive Peptides Utilizing Boc-N-Me-Ser-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into bioactive peptides is a powerful strategy to enhance their therapeutic potential. N-methylation of the peptide backbone can significantly increase metabolic stability, improve cell permeability, and constrain peptide conformation, often leading to enhanced receptor affinity and selectivity. This document provides detailed application notes and protocols for the synthesis of bioactive peptides using N-α-tert-butyloxycarbonyl-N-methyl-L-serine (Boc-N-Me-Ser-OH).

The primary challenge in incorporating N-methylated amino acids, including this compound, into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is the steric hindrance at the N-α-methyl group. This hindrance can lead to slower and less efficient coupling reactions. Therefore, optimized protocols with highly efficient coupling reagents are essential to achieve high-yield and high-purity synthesis of N-methylated peptides. This guide will cover the critical aspects of Boc-based SPPS for N-methylated serine-containing peptides, from resin loading to final cleavage and purification, and will use the synthesis of a hypothetical peptide to illustrate the process. Furthermore, the mechanism of action of Kahalalide F, a complex N-methylated marine-derived peptide with potent antitumor activity, will be used as an example to illustrate the biological impact of such modifications.

Data Presentation

The successful synthesis of peptides containing N-methylated amino acids is dependent on optimized reaction conditions. The following tables provide a summary of expected quantitative data for the synthesis of a model pentapeptide containing an N-methyl-serine residue, based on typical results obtained with efficient coupling reagents.

Table 1: Comparison of Coupling Reagents for Boc-N-Me-Ser(Bzl)-OH

Coupling ReagentAdditiveTypical Coupling TimeCoupling EfficiencyNotes
HATUDIEA1-2 hours>95%Highly recommended for sterically hindered couplings.
PyAOPDIEA2-4 hours>95%Excellent alternative to HATU.
COMUDIEA1-2 hours>90%High solubility of byproducts, facilitating purification.
DIC/HOBt-4-8 hours<70%Not recommended for N-methylated amino acids due to low efficiency.

Table 2: Summary of a Model Peptide Synthesis Cycle

ParameterValueNotes
Resin Substitution0.5 mmol/gMerrifield or PAM resin for C-terminal acid.
Coupling Efficiency (Standard Amino Acid)>99%Monitored by Kaiser test.
Coupling Efficiency (Boc-N-Me-Ser(Bzl)-OH)~95%Requires a potent coupling reagent and may need double coupling. Monitored by Isatin test.
Overall Crude Peptide Yield65-85%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC)50-70%Purification is necessary.
Final Purified Peptide Yield20-40%Post-purification yield.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (H-Gly-Ala-N-Me-Ser-Phe-Val-OH)

This protocol outlines the manual Boc-SPPS of a model pentapeptide on a Merrifield resin. The side chain of serine is protected with a benzyl group (Bzl).

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Merrifield resin (1 g, 0.5 mmol) in dichloromethane (DCM, 10 mL) for 1 hour.

  • Wash the resin with DCM (3 x 10 mL).

  • In a separate flask, dissolve Boc-Val-OH (0.55 g, 2.5 mmol) in a mixture of DCM/DMF (9:1, 10 mL).

  • Add cesium carbonate (0.81 g, 2.5 mmol) and stir for 30 minutes.

  • Evaporate the solvent and redissolve the Boc-Val-OCs salt in DMF (10 mL).

  • Add the solution to the swollen resin and heat at 50°C for 12 hours.

  • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry under vacuum.

2. Peptide Chain Elongation (One Cycle for a Standard Amino Acid):

  • Deprotection:

    • Swell the resin in DCM (10 mL).

    • Treat with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

    • Wash with DCM (3 x 10 mL), isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL) for 5 minutes (repeat twice).

    • Wash with DCM (5 x 10 mL).

  • Coupling (Boc-Phe-OH):

    • In a separate vial, dissolve Boc-Phe-OH (0.66 g, 2.5 mmol) and HBTU (0.95 g, 2.5 mmol) in DMF (8 mL).

    • Add DIEA (0.87 mL, 5.0 mmol) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling completion with the Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

3. Incorporation of Boc-N-Me-Ser(Bzl)-OH:

  • Follow the deprotection and neutralization steps as described above.

  • Coupling (Boc-N-Me-Ser(Bzl)-OH):

    • In a separate vial, dissolve Boc-N-Me-Ser(Bzl)-OH (0.82 g, 2.5 mmol) and HATU (0.95 g, 2.5 mmol) in DMF (8 mL).

    • Add DIEA (0.87 mL, 5.0 mmol) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling completion with the Isatin test (the Kaiser test will be negative for the secondary amine). If the test is positive (blue color), a second coupling is recommended.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Transfer the dried resin to a high-pressure fluoropolymer apparatus.

  • Add a scavenger mixture (e.g., anisole, 1 mL).

  • Carefully condense anhydrous hydrogen fluoride (HF) (10 mL) into the vessel at -78°C.

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

  • Wash the peptide with cold ether (3 x 10 mL) and dry under vacuum.

Protocol 2: Purification and Characterization

1. Purification by Preparative RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile containing 0.1% TFA.

  • Purify the peptide on a preparative C18 reverse-phase HPLC column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 65% acetonitrile over 60 minutes.

  • Monitor the elution profile at 220 nm.

  • Collect fractions corresponding to the major peak.

2. Characterization:

  • Analytical RP-HPLC: Analyze the purity of the collected fractions on an analytical C18 column.

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1]

Mandatory Visualization

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Elongation Cycle cluster_Final_Steps Final Steps Resin Merrifield Resin Swell Swell in DCM Resin->Swell Attach_AA1 Attach Boc-Val-OH Swell->Attach_AA1 Deprotection Boc Deprotection (50% TFA/DCM) Attach_AA1->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (HATU/DIEA) Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Wash->Deprotection Next Cycle Cleavage HF Cleavage Wash->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of a peptide using Boc chemistry.

Signaling Pathway of Kahalalide F

Kahalalide F is a naturally occurring N-methylated cyclic depsipeptide that has demonstrated potent antitumor activity. Its mechanism of action is unique and does not involve the typical apoptotic pathways. Instead, Kahalalide F induces a form of necrotic cell death called oncosis.[2][3][4] This process is characterized by cell swelling, vacuolization, and plasma membrane rupture.[2][4]

The primary cellular target of Kahalalide F appears to be the lysosome.[3] Treatment with Kahalalide F leads to a loss of lysosomal integrity.[2][4] This is followed by a loss of mitochondrial membrane potential and severe damage to the mitochondria and endoplasmic reticulum.[2][4] Ultimately, these events lead to the rupture of the plasma membrane and cell death.[2][4]

KahalalideF_Pathway KF Kahalalide F Cell_Membrane Cell Membrane KF->Cell_Membrane Enters Cell Lysosome Lysosome Cell_Membrane->Lysosome Lys_Damage Loss of Lysosomal Integrity Lysosome->Lys_Damage Targets Mito_Damage Loss of Membrane Potential & Mitochondrial Damage Lys_Damage->Mito_Damage ER_Damage ER Dilation & Vesiculation Lys_Damage->ER_Damage Mitochondrion Mitochondrion Cell_Swelling Cytoplasmic Swelling & Vacuolization Mito_Damage->Cell_Swelling ER Endoplasmic Reticulum ER_Damage->Cell_Swelling Membrane_Rupture Plasma Membrane Rupture Cell_Swelling->Membrane_Rupture Oncosis Oncotic Cell Death Membrane_Rupture->Oncosis

Caption: Proposed mechanism of action for Kahalalide F, leading to oncotic cell death in cancer cells.

References

Application Notes and Protocols for Boc-N-Me-Ser-OH in the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in the design of peptidomimetics. N-methylation of the peptide backbone introduces significant conformational constraints and steric hindrance, which can lead to enhanced therapeutic properties such as increased resistance to proteolytic degradation, improved cell permeability, and optimized receptor-binding affinity.[1][2][3] Boc-N-Me-Ser-OH, a protected form of N-methyl-L-serine, is a key building block for introducing this modification, offering a unique combination of a polar side chain and a constrained backbone.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of peptidomimetics, including detailed experimental protocols, a summary of relevant quantitative data, and visualizations of synthetic workflows.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₉H₁₇NO₅[4][5]
Molecular Weight 219.23 g/mol [4][5]
Appearance Solid[4]
Melting Point 83-87 °C[4]
Optical Activity [α]20/D −33±2°, c = 1% in methanol[4]
CAS Number 101772-29-6[4]

Applications in Peptidomimetic Synthesis

The introduction of an N-methyl-serine residue can significantly impact the biological activity and pharmacokinetic profile of a peptide.

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby protecting the adjacent peptide bond from cleavage and increasing the in-vivo half-life of the peptidomimetic.[1][2]

Improved Cell Permeability: By replacing an amide proton, a hydrogen bond donor, with a methyl group, the overall hydrophobicity of the peptide can be increased, which may facilitate passive diffusion across cell membranes.[6] This is particularly advantageous for developing orally bioavailable peptide drugs.

Conformational Control: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptidomimetic into a bioactive conformation, potentially leading to higher receptor affinity and selectivity.

Antimicrobial Peptides: The incorporation of N-methylated amino acids has been explored in the development of novel antimicrobial peptides. While specific data for N-methyl-serine containing peptides is limited, studies on other N-methylated antimicrobial peptides have shown that this modification can modulate activity, in some cases leading to enhanced potency against specific bacterial strains.[7]

Experimental Protocols

The successful incorporation of the sterically hindered this compound into a growing peptide chain requires optimized coupling conditions. Standard coupling reagents may prove inefficient, leading to low yields.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes the manual solid-phase synthesis of a peptide containing an N-methyl-serine residue on a rink amide resin.

Materials:

  • This compound

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Note: Due to the steric hindrance of the N-methyl group, a double coupling may be necessary to ensure high coupling efficiency.[8]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • After completion of the synthesis, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic using mass spectrometry (MS) and analytical HPLC.

Quantitative Data from Representative Syntheses

While specific yield and purity data for peptides containing this compound are not widely published, the following table provides illustrative data for the synthesis of N-methylated peptides, which can serve as a general guideline.

ParameterTypical ValueNotes
Resin Substitution 0.3 - 0.7 mmol/gLower substitution can improve yields for difficult sequences.
Coupling Efficiency (N-Me-Ser) >95%May require double coupling and potent reagents like HATU or PyAOP.[8]
Overall Crude Peptide Yield 50 - 70%Highly dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC) 40 - 60%Purification is typically required to remove deletion and truncated sequences.
Final Purified Peptide Yield 15 - 30%Post-purification yield.

Visualizing Synthetic Workflows

General Workflow for SPPS of N-Methylated Peptides

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of This compound (HATU/DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage synthesis complete Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

A generalized workflow for solid-phase peptide synthesis incorporating this compound.
Logical Relationship of N-Methylation Benefits

N_Methylation_Benefits N_Methylation N-Methylation of Peptide Backbone Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance Reduced_H_Bonding Reduced H-Bonding Capacity N_Methylation->Reduced_H_Bonding Conformational_Rigidity Increased Conformational Rigidity N_Methylation->Conformational_Rigidity Proteolytic_Stability Enhanced Proteolytic Stability Steric_Hindrance->Proteolytic_Stability Cell_Permeability Improved Cell Permeability Reduced_H_Bonding->Cell_Permeability Receptor_Affinity Optimized Receptor Affinity & Selectivity Conformational_Rigidity->Receptor_Affinity

The impact of N-methylation on the physicochemical properties of peptidomimetics.

Signaling Pathways

Currently, there is a lack of specific published data detailing the direct modulation of signaling pathways by peptidomimetics containing N-methyl-serine. However, the enhanced stability and cell permeability conferred by N-methylation make these molecules promising tools for targeting intracellular proteins. For instance, N-methylated peptidomimetics have been developed as inhibitors of protein kinases, such as PKB/Akt, demonstrating that this modification can be compatible with targeting key nodes in cellular signaling pathways.[9] Further research is required to elucidate the specific signaling pathways that can be targeted by N-methyl-serine-containing peptidomimetics.

Conclusion

This compound is a valuable building block for the synthesis of peptidomimetics with potentially enhanced therapeutic properties. The strategic incorporation of N-methyl-serine can lead to molecules with increased stability, better cell permeability, and constrained conformations. While the synthesis of these modified peptides presents challenges due to steric hindrance, optimized protocols using potent coupling reagents can achieve good yields. Further investigation into the biological activities and mechanisms of action of N-methyl-serine-containing peptidomimetics is warranted to fully exploit their potential in drug discovery and development.

References

Application Notes and Protocols for Solution-Phase Synthesis with Boc-N-Me-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry, often employed to enhance the pharmacological properties of peptides. The incorporation of N-methylated residues, such as N-methylserine (N-Me-Ser), can lead to increased proteolytic stability, improved membrane permeability, and constrained conformational flexibility, which can result in enhanced receptor affinity and selectivity.[1]

This document provides detailed application notes and protocols for the solution-phase synthesis of peptides containing Boc-N-Me-Ser-OH. It covers coupling and deprotection strategies, potential side reactions, and quantitative data to guide researchers in the successful incorporation of this valuable building block.

Key Applications of this compound in Peptide Synthesis

The introduction of an N-methyl group on the serine residue offers several advantages in drug design and development:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[2]

  • Increased Lipophilicity: N-methylation increases the hydrophobicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

  • Conformational Control: The N-methyl group restricts the rotation around the Cα-N bond, reducing the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

  • Modulation of Receptor Interactions: N-methylation can alter the hydrogen bonding capacity of the peptide backbone, leading to modified interactions with target receptors. This has been explored in the development of selective somatostatin and opioid receptor ligands.[2][3][4]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Ala-OMe) in solution. Due to the steric hindrance of the N-methyl group, a potent coupling reagent such as HATU is recommended.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.

    • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir the solution at room temperature for 15 minutes.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DCM or DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the solution of the free amine (from step 1) to the activated this compound solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

Protocol 2: Boc Deprotection of N-Methylated Serine Residues in Solution-Phase

This protocol outlines the removal of the Boc protecting group from a peptide containing an N-methylated serine residue.

Materials:

  • Boc-protected peptide containing N-Me-Ser

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide in anhydrous DCM.

    • Add an equal volume of TFA to the solution (e.g., for a 1:1 TFA/DCM solution).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.

    • The resulting product is the TFA salt of the deprotected peptide.

  • Isolation:

    • Dissolve the oily residue in a minimal amount of DCM.

    • Add cold diethyl ether to precipitate the deprotected peptide TFA salt.

    • Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

StepReagents and ConditionsYieldPurityReference
Boc Protection of Serine Methyl Ester Boc₂O, Triethylamine, THF, 25°C, 5h82%Not reported[5]
Coupling of Boc-Trp-OH and H-Phe-OMe HATU, DIPEA, DMF>95%High[6]
Boc Deprotection TFA/DCM (1:1), 1-2h>95% (typically)HighGeneral Knowledge

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the solution-phase synthesis of peptides containing this compound.

Side ReactionDescriptionMitigation Strategy
Racemization Epimerization at the alpha-carbon of the activated amino acid can occur, especially with strong bases or prolonged activation times.Use milder bases like DIPEA or 2,4,6-collidine. Minimize pre-activation time. Perform the reaction at lower temperatures (0°C).
Diketopiperazine Formation Intramolecular cyclization of a dipeptide ester can occur after the removal of the N-terminal protecting group, leading to the cleavage of the dipeptide from the growing chain. This is more common in solid-phase but can occur in solution.Couple the dipeptide to the next amino acid as soon as possible after deprotection. Use a C-terminal protecting group that is not easily cleaved.
N→O Acyl Shift For serine-containing peptides, an acid-catalyzed migration of the acyl group from the nitrogen to the side-chain hydroxyl group can occur. This is reversible under basic conditions.Use a protecting group for the serine hydroxyl side-chain (e.g., t-Butyl or Benzyl) if this becomes a significant issue, though this adds extra synthesis steps.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Solution-Phase Dipeptide Synthesis

G cluster_amine_prep Amine Preparation cluster_coupling Activation and Coupling cluster_workup Work-up and Purification Amine_HCl H-Ala-OMe·HCl Free_Amine H-Ala-OMe (Free Amine) Amine_HCl->Free_Amine DIPEA, DCM Dipeptide Boc-N-Me-Ser-Ala-OMe Free_Amine->Dipeptide Boc_N_Me_Ser This compound Activated_Ester Activated Ester Boc_N_Me_Ser->Activated_Ester HATU, DIPEA Activated_Ester->Dipeptide Crude_Product Crude Dipeptide Dipeptide->Crude_Product Aqueous Wash Pure_Product Pure Dipeptide Crude_Product->Pure_Product Chromatography G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation (Gαs) or Inhibition (Gαi) Peptide N-Methylated Peptide Agonist Peptide->GPCR Binding cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression Changes CREB->Gene_Expression Modulation

References

Microwave-Assisted Coupling of Boc-N-Me-Ser-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-L-serine (Boc-N-Me-Ser-OH), into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the steric hindrance posed by the N-methyl group presents significant challenges to peptide coupling, often leading to slow reaction kinetics and incomplete acylation. Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique to overcome these hurdles, dramatically reducing reaction times and improving the purity of the final peptide product.[1][2][3] This document provides detailed application notes and protocols for the efficient microwave-assisted coupling of this compound.

Microwave energy directly and uniformly heats the reaction mixture, leading to a significant acceleration of both the deprotection and coupling steps in SPPS.[4] This rapid heating is particularly beneficial for sterically hindered couplings, such as those involving N-methylated amino acids, driving the reactions to completion and minimizing side reactions.[1][2][5]

Data Presentation

The use of microwave irradiation offers substantial improvements in both the speed and efficiency of incorporating sterically hindered amino acids compared to conventional room temperature methods. The following table provides a comparative overview of synthesis outcomes for a peptide containing a hindered N-methylated amino acid, illustrating the advantages of microwave-assisted synthesis.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Peptide Sequence GEQKLGAibAibAibASEEDLG-NH₂VQ(N-Me-A)(N-Me-A)IDYING-OH
Synthesis Time 40 hours< 2 hours
Crude Purity < 10%86%
Reference CEM Application NoteCEM Application Note

Note: Data for a peptide containing N-methyl alanine (N-Me-A) is presented as a representative example of the efficiency of microwave-assisted coupling for N-methylated amino acids.[1]

Experimental Protocols

Successful incorporation of this compound using microwave-assisted SPPS requires careful selection of coupling reagents and optimized reaction conditions. Due to the steric hindrance of the N-methyl group, standard coupling reagents may be less effective. More potent activating reagents are recommended to achieve high coupling efficiency.

Recommended Coupling Reagents for N-Methylated Amino Acids:
  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) [5]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N'-Diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole (DIC/HOAt)

Protocol 1: Microwave-Assisted Coupling of this compound

This protocol outlines the key steps for the efficient coupling of this compound onto a solid-phase resin using a microwave peptide synthesizer.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents relative to resin substitution)

  • Coupling reagent (e.g., COMU or HATU, 4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Microwave peptide synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™)

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes prior to synthesis.

  • Fmoc-Deprotection (if applicable):

    • Treat the resin with a 20% solution of piperidine in DMF.

    • Perform the deprotection using microwave irradiation (e.g., 3 minutes at 75°C).

    • Wash the resin thoroughly with DMF.

  • This compound Coupling:

    • In a separate vessel, dissolve this compound (4 eq.), your chosen coupling reagent (e.g., COMU or HATU, 4 eq.), and DIEA (8 eq.) in DMF or NMP.

    • Add the activated amino acid solution to the resin.

    • Perform the coupling step in the microwave peptide synthesizer. A typical method involves irradiation for 10-20 minutes at a temperature of 75-90°C.[5]

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction:

    • The standard ninhydrin (Kaiser) test is not reliable for secondary amines like N-methylated residues.

    • Use the bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction requiring a second coupling.

  • Double Coupling (if necessary): If the bromophenol blue test indicates incomplete coupling, repeat the coupling step with a fresh solution of activated this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_deprotection N-Terminal Deprotection cluster_coupling Coupling of this compound cluster_monitoring Completion Check resin Start: Resin swell Swell Resin in DMF/NMP resin->swell deprotect Microwave Deprotection (e.g., 20% Piperidine in DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Microwave Coupling (e.g., 10-20 min at 75-90°C) wash1->couple preactivate Pre-activate: This compound + Coupling Reagent + DIEA in DMF/NMP preactivate->couple wash2 Wash with DMF couple->wash2 monitor Bromophenol Blue Test wash2->monitor complete Coupling Complete monitor->complete Yellow incomplete Incomplete Coupling monitor->incomplete Blue/Green next_step Proceed to Next Cycle complete->next_step recouple Double Couple incomplete->recouple recouple->couple logical_relationship cluster_challenge Challenge cluster_problem Problem cluster_solution Solution cluster_outcome Outcome steric_hindrance Steric Hindrance of N-Methyl Group slow_kinetics Slow Reaction Kinetics steric_hindrance->slow_kinetics incomplete_coupling Incomplete Coupling steric_hindrance->incomplete_coupling microwave Microwave Irradiation slow_kinetics->microwave potent_reagents Potent Coupling Reagents (e.g., COMU, HATU) incomplete_coupling->potent_reagents accelerated_reaction Accelerated Reaction microwave->accelerated_reaction potent_reagents->accelerated_reaction high_yield High Yield & Purity accelerated_reaction->high_yield

References

Application Notes and Protocols for Coupling to N-Methylated N-Termini

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal methylation is a post-translational modification that can significantly enhance the therapeutic properties of peptides and proteins, including increased metabolic stability, improved cell permeability, and modulated biological activity. However, the steric hindrance introduced by the N-methyl group presents a considerable challenge for subsequent coupling reactions. These application notes provide a comprehensive overview of chemical and enzymatic protocols for efficient coupling to N-methylated N-termini, complete with quantitative data, detailed experimental procedures, and visual workflows to guide researchers in this specialized area of bioconjugation and peptide synthesis.

Challenges in Coupling to N-Methylated N-Termini

The primary obstacle in acylating an N-methylated N-terminus is the steric bulk around the secondary amine, which significantly reduces its nucleophilicity compared to a primary amine. This diminished reactivity often leads to slower reaction kinetics, incomplete coupling, and the formation of deletion sequences, particularly when using standard peptide coupling reagents.[1][2][3][4] Consequently, specialized reagents and optimized protocols are necessary to achieve high-yield and high-purity products.

Selection of Coupling Strategy

Choosing an appropriate strategy for coupling to an N-methylated N-terminus depends on several factors, including the nature of the substrate (peptide or protein), the desired modification, and available resources. The following decision tree provides a general guideline for selecting between chemical and enzymatic methods.

G cluster_0 Coupling Strategy Decision Workflow Start Start: Couple to N-methylated N-terminus Substrate Substrate Type? Start->Substrate Peptide Small Peptide (Solid-phase or Solution) Substrate->Peptide Peptide Protein Folded Protein (Aqueous buffer) Substrate->Protein Protein Chem_Method Chemical Coupling (Uronium/Phosphonium Reagents) Peptide->Chem_Method Enz_Method Enzymatic Ligation (Sortase/Subtiligase) Protein->Enz_Method End Proceed to Protocol Chem_Method->End Enz_Method->End G cluster_1 HATU-Mediated Coupling Workflow Resin_Prep 1. Resin Preparation: Swell resin in DMF/NMP (30 min) Activation 2. Amino Acid Activation: - Dissolve Fmoc-AA (4 eq) & HATU (4 eq) in DMF/NMP - Add DIEA (8 eq) - Pre-activate (5 min) Resin_Prep->Activation Coupling 3. Coupling Reaction: - Drain resin - Add activated AA solution to resin - Agitate (1-4 hours) Activation->Coupling Monitoring 4. Monitor Completion: - Bromophenol Blue test (Yellow = Complete, Blue/Green = Incomplete) Coupling->Monitoring Wash 5. Post-Coupling Wash: - If complete, wash with DMF, DCM, Methanol - If incomplete, perform a second coupling Monitoring->Wash G cluster_2 Sortase A Ligation Workflow Mix 1. Prepare Reaction Mixture: - Target Protein (10-50 µM) - LPXTG-Probe (0.5-1 mM) - Sortase A (20-150 µM) - 1x Sortase Buffer Incubate 2. Incubate: Room Temperature or 37°C Mix->Incubate Monitor 3. Monitor Progress: Take aliquots at various time points (e.g., 15 min, 1h, 3h, 5h) Incubate->Monitor Analyze 4. Analyze: SDS-PAGE or LC-MS to determine yield Monitor->Analyze G

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency with Boc-N-Me-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-N-Me-Ser-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of this compound?

A1: The low coupling efficiency of this compound is primarily attributed to two main factors:

  • Steric Hindrance: The presence of the N-methyl group on the alpha-amino group significantly increases the steric bulk around the nitrogen atom. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, thereby slowing down the rate of peptide bond formation. This issue is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue.[1]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group on the nitrogen atom slightly reduces its nucleophilicity. This makes the secondary amine of this compound a less effective nucleophile compared to a primary amine, further contributing to a slower and less efficient coupling reaction.

Q2: Which coupling reagents are recommended for improving the coupling efficiency of this compound?

A2: For sterically hindered and N-methylated amino acids like this compound, high-reactivity coupling reagents are essential. Guanidinium and phosphonium salt-based reagents are generally more effective than standard carbodiimides.[2] The most commonly recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

HATU and HCTU are often considered the most effective for particularly challenging couplings.[2] PyBrOP is also highly reactive but should be used with caution due to the potential for side reactions.[1]

Q3: Can I use standard coupling reagents like DIC/HOBt for this compound?

A3: While it may not be impossible, using standard carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is generally not recommended for coupling N-methylated amino acids due to their lower reactivity. These standard reagents often lead to incomplete reactions and low yields when faced with the steric hindrance of this compound. For more successful and efficient coupling, the use of higher-activity uronium or phosphonium salt reagents is strongly advised.

Q4: How can I monitor the completion of a coupling reaction with this compound?

A4: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for N-methylated amino acids. The Kaiser test gives a positive result for primary amines, but the N-terminal of a peptide capped with an N-methylated amino acid is a secondary amine, which yields a false negative or very weak color change. The bromophenol blue test is the recommended alternative for monitoring the presence of unprotected secondary amines on the resin.[3] A blue or green color indicates an incomplete reaction, while a yellow color signifies that the coupling is complete.[4]

Q5: What is the purpose of the Boc and hydroxyl-protecting groups in this compound?

A5: The Boc (tert-Butoxycarbonyl) group is a protecting group for the N-terminal amine. It prevents the amine from participating in unwanted side reactions during peptide synthesis and is typically removed with a mild acid like trifluoroacetic acid (TFA) before the next amino acid is coupled.

The hydroxyl group (-OH) on the serine side chain can also be reactive. To prevent side reactions such as O-acylation, where the activated amino acid couples to the hydroxyl group instead of the N-terminal amine, a side-chain protecting group is often used.[5] For this compound, derivatives with protected side chains, such as Boc-N-Me-Ser(tBu)-OH (tert-butyl) or Boc-N-Me-Ser(Bzl)-OH (benzyl), are commonly used.[6] The choice of the side-chain protecting group depends on the overall synthetic strategy.

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when working with this compound.

Troubleshooting_Workflow start Low Coupling Efficiency Detected (e.g., positive bromophenol blue test) check_reagents Are you using a high-activity coupling reagent (e.g., HATU, HCTU)? start->check_reagents consider_side_chain Consider using a side-chain protected derivative like Boc-N-Me-Ser(tBu)-OH. start->consider_side_chain Proactive Strategy switch_reagent Switch to a more potent reagent like HATU, HCTU, or PyBrOP. check_reagents->switch_reagent No double_coupling Perform a double coupling. Re-expose the resin to fresh activated amino acid and coupling reagents. check_reagents->double_coupling Yes switch_reagent->double_coupling check_completion Monitor reaction completion with the bromophenol blue test. double_coupling->check_completion incomplete Reaction still incomplete? check_completion->incomplete Positive (Blue/Green) proceed Proceed to the next step in the synthesis. check_completion->proceed Negative (Yellow) capping Cap unreacted amines with acetic anhydride to prevent deletion sequences. incomplete->capping If further coupling is futile optimize_conditions Optimize reaction conditions: - Increase equivalents of amino acid & reagents (3-5 eq.) - Increase reaction time (2-4 hours or overnight) - Use a polar aprotic solvent (DMF or NMP) incomplete->optimize_conditions capping->proceed optimize_conditions->double_coupling Retry Coupling

Troubleshooting workflow for low coupling efficiency.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for overcoming the challenges associated with N-methylated amino acids. The following table summarizes the relative performance of commonly recommended reagents for sterically hindered couplings.

Coupling ReagentAcronymClassRelative Efficiency for N-Methylated ResiduesKey Advantages & Considerations
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUUronium/Guanidinium SaltVery HighHighly effective and fast-acting; considered one of the best reagents for sterically hindered couplings.[3] Higher cost.
(O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) HCTUUronium/Guanidinium SaltVery HighA more cost-effective alternative to HATU with similar high efficiency.[7]
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOPPhosphonium SaltHighA strong activating agent, often used for difficult couplings. May be slightly less effective than HATU/HCTU for the most challenging cases.[8]
(Bromotripyrrolidinophosphonium hexafluorophosphate) PyBrOPPhosphonium SaltVery HighExtremely reactive and effective for highly hindered couplings.[1] Should be used with care as it can promote side reactions.
((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) COMUUronium SaltHighByproducts are highly soluble, which is advantageous for purification.[9]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling on Solid Phase

This protocol is a robust method for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide

  • This compound (4 equivalents)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Bromophenol blue solution

Procedure:

  • Resin Preparation: Swell the resin completely in NMP or DMF for at least 30 minutes.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or a previous Boc group) from the resin-bound peptide using standard procedures.

  • Washing: Thoroughly wash the resin with NMP or DMF to remove all traces of the deprotection solution.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in NMP or DMF. Add DIEA (8 eq.) and mix the solution at room temperature for 5 minutes.[10]

  • Coupling: Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform the bromophenol blue test. A yellow color indicates complete coupling.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with NMP or DMF, followed by DCM and Methanol to prepare for the next step.

  • Double Coupling (Optional): If the bromophenol blue test is positive (blue or green), a second coupling is recommended. Filter the reaction solution, wash the resin with NMP or DMF, and repeat steps 4-6 with a fresh solution of activated amino acid.

Protocol 2: Capping of Unreacted Amines

If a coupling reaction remains incomplete after a double coupling, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide.

Materials:

  • Peptide-resin with unreacted amines

  • Acetic anhydride

  • DIEA

  • NMP or DMF

Procedure:

  • Washing: Wash the resin with NMP or DMF.

  • Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in NMP).

  • Capping Reaction: Add the capping solution to the resin and shake for 30 minutes at room temperature.

  • Final Washing: Wash the resin thoroughly with NMP or DMF, followed by DCM and methanol, to remove excess capping reagents.

Visualization of Key Processes

HATU_Mechanism RCOOH This compound (Carboxylic Acid) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster attacks HATU HATU HATU->ActiveEster activates Base Base (DIEA) Base->RCOOH deprotonates PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond reacts with ResinAmine Resin-Bound Peptide (N-terminal Amine) ResinAmine->PeptideBond

Mechanism of HATU-mediated peptide bond formation.

References

preventing epimerization during Boc-N-Me-Ser-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the prevention of epimerization during the coupling of N-methylated serine derivatives, specifically focusing on Boc-N-Me-Ser-OH, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with this compound?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule. In the context of this compound, the α-carbon is prone to racemization (a form of epimerization) during peptide bond formation. This leads to the incorporation of the D-isomer instead of the desired L-isomer, resulting in a diastereomeric peptide impurity that can be difficult to separate and may have altered biological activity. N-methylated amino acids, in general, are more susceptible to racemization during coupling reactions.

Q2: What are the primary factors that contribute to epimerization during the coupling of this compound?

A2: Several factors can increase the risk of epimerization:

  • Activation Method: The choice of coupling reagent and the duration of the pre-activation step are critical. Over-activation can lead to the formation of intermediates that are more prone to racemization.

  • Base: The type and amount of base used can significantly influence the rate of epimerization. Strong, sterically hindered bases are generally preferred.

  • Temperature: Higher reaction temperatures can accelerate the rate of epimerization.

  • Solvent: The polarity of the solvent can play a role in the stability of the activated species and its propensity to racemize.

  • Protecting Groups: The choice of protecting group for the serine hydroxyl function can also have an impact.

Q3: Which coupling reagents are recommended to minimize epimerization with this compound?

A3: For coupling sterically hindered and racemization-prone amino acids like this compound, the use of aminium-based coupling reagents is generally recommended. Reagents such as HBTU, HATU, and HCTU often provide good results with minimal epimerization when used under optimal conditions. Phosphonium-based reagents like PyBOP can also be effective. It is crucial to avoid prolonged pre-activation times.

Troubleshooting Guide

Issue 1: High levels of epimerization detected after coupling this compound.

This is a common issue when working with N-methylated amino acids. The following steps can help in troubleshooting and minimizing the extent of racemization.

Workflow for Troubleshooting Epimerization

start High Epimerization Detected reagent Review Coupling Reagent start->reagent base Optimize Base Conditions reagent->base If using carbodiimide, switch to aminium/phosphonium temp Lower Reaction Temperature base->temp Use hindered base (e.g., DIPEA, 2,4,6-collidine) activation Shorten Pre-activation Time temp->activation Run coupling at 0°C additive Consider Racemization Suppressants activation->additive Pre-activate for < 5 min end Epimerization Minimized additive->end Additives like HOBt or Oxyma can help

Caption: A flowchart for troubleshooting high epimerization.

1.1. Choice of Coupling Reagent and Additives

The selection of the coupling reagent is a critical first step. Carbodiimides like DIC, especially in the absence of additives, can lead to significant racemization.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentAdditiveTypical RacemizationAdvantagesDisadvantages
HBTU/HCTU-LowFast reaction times, stable.Can be expensive.
HATU-Very LowHighly efficient, especially for hindered couplings.Higher cost, potential for side reactions.
PyBOP-LowGood for hindered couplings.Can be less reactive than aminium reagents.
DICHOBt/OxymaModerate to LowInexpensive.Can lead to high racemization without additives.

Recommendation: Start with HATU or HBTU in the presence of a non-nucleophilic base. If racemization persists, consider the addition of a racemization suppressant like HOBt or Oxyma, even with aminium-based reagents.

1.2. Optimizing the Base

The base plays a dual role: it deprotonates the incoming amine and can also contribute to the racemization of the activated amino acid.

Table 2: Impact of Base on Epimerization

BaseKey CharacteristicsRecommendation
DIPEASterically hindered, commonly used.Use 2-4 equivalents. Excess can increase racemization.
2,4,6-CollidineMore hindered and less nucleophilic than DIPEA.A good alternative if DIPEA leads to high epimerization.
NMMLess hindered, can lead to higher racemization.Generally not recommended for racemization-prone amino acids.

Recommendation: Use the minimum amount of a sterically hindered base, such as DIPEA or 2,4,6-collidine, required to facilitate the reaction.

Issue 2: Formation of side products during coupling.

Besides epimerization, the coupling of this compound can sometimes lead to the formation of an oxazolidinone byproduct, especially if the serine hydroxyl group is unprotected.

Signaling Pathway for Oxazolidinone Formation

BocNMeSer This compound ActivatedEster Activated Ester BocNMeSer->ActivatedEster Coupling Reagent Oxazolidinone Oxazolidinone (Side Product) ActivatedEster->Oxazolidinone Intramolecular Cyclization Peptide Desired Peptide ActivatedEster->Peptide Peptide Amine

Caption: Pathway showing competitive formation of the desired peptide and an oxazolidinone side product.

Recommendation: To minimize oxazolidinone formation, ensure that the coupling reaction is efficient and that the concentration of the incoming amine is sufficient to favor intermolecular coupling over intramolecular cyclization. Protecting the serine hydroxyl group with a tert-butyl (tBu) group can also prevent this side reaction.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of Boc-N-Me-Ser(tBu)-OH using HATU

This protocol is designed to minimize epimerization during the coupling of Boc-N-Me-Ser(tBu)-OH onto a resin-bound peptide.

Experimental Workflow

Resin 1. Swell Resin in DMF Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 3. Wash Resin (DMF, DCM) Deprotection->Wash1 Preactivation 4. Pre-activate Amino Acid (Boc-N-Me-Ser(tBu)-OH + HATU + DIPEA) in DMF for 2 min at 0°C Wash1->Preactivation Coupling 5. Add Activated Amino Acid to Resin React for 2-4 hours at RT Preactivation->Coupling Wash2 6. Wash Resin (DMF, DCM) Coupling->Wash2 Kaiser 7. Kaiser Test (optional) Wash2->Kaiser Next Proceed to Next Cycle Kaiser->Next

Caption: Step-by-step workflow for the coupling protocol.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-N-Me-Ser(tBu)-OH (4 equivalents)

  • HATU (3.95 equivalents)

  • DIPEA (6 equivalents)

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, dissolve Boc-N-Me-Ser(tBu)-OH and HATU in DMF. Cool the solution to 0°C.

  • Add DIPEA to the amino acid solution and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin with DMF and DCM.

  • Perform a Kaiser test to check for reaction completion. If the test is positive, a second coupling may be necessary.

Protocol 2: Analytical Method for Detecting Epimerization by HPLC

This method can be used to determine the percentage of the undesired D-isomer in the final peptide product.

Procedure:

  • Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitate the crude peptide with cold diethyl ether and centrifuge to obtain a pellet.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water).

  • Analyze the sample by reverse-phase HPLC using a C18 column.

  • Employ a slow gradient of acetonitrile in water with 0.1% TFA to achieve separation of the diastereomers. The D-isomer will typically have a slightly different retention time than the L-isomer.

  • Integrate the peak areas of the two isomers to calculate the percentage of epimerization.

troubleshooting aggregation in peptides with N-methyl-serine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding peptide aggregation involving N-methyl-serine residues.

Frequently Asked Questions (FAQs)

Q1: How does incorporating N-methyl-serine affect peptide aggregation?

A1: The inclusion of N-methyl-serine has a dual effect on peptide aggregation. Primarily, it can act as an aggregation inhibitor. By replacing a hydrogen atom on a backbone amide with a methyl group, N-methylation physically disrupts the hydrogen-bonding patterns required to form stable β-sheet structures, which are a common cause of aggregation and fibrillation.[1] This disruption can increase the peptide's solubility and reduce its tendency to aggregate.[1] However, N-methylation also increases the local hydrophobicity of the peptide backbone, which can sometimes promote non-specific or amorphous aggregation if hydrophobic interactions become dominant.

Q2: Why is my N-methyl-serine peptide showing poor solubility despite N-methylation being a strategy to prevent aggregation?

A2: While N-methylation disrupts β-sheet formation, it does not guarantee solubility.[1] Poor solubility can still occur due to several factors:

  • Overall Hydrophobicity: If the peptide sequence contains a high number of other hydrophobic amino acids, the slight increase in hydrophobicity from N-methylation can be enough to limit solubility in aqueous buffers.[2]

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The pH of your solvent might be too close to the peptide's pI.[1][2]

  • Peptide Concentration: The concentration of the peptide may be above its intrinsic solubility limit in the chosen solvent.[1]

Q3: Are there any specific side reactions associated with serine or N-methyl-serine during peptide synthesis and cleavage?

A3: Yes, peptides containing serine can be susceptible to an acid-catalyzed acyl N–O shift.[1] During cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the peptide bond can migrate from the backbone nitrogen to the serine side-chain oxygen, forming an O-acyl isopeptide. This reaction is typically reversible by treatment with a mild base.[1] While N-methylation can influence the kinetics of this shift, it remains a potential side reaction to consider during analysis of the crude product.

Troubleshooting Guide

Problem 1: My N-methyl-serine peptide is precipitating immediately upon dissolution in an aqueous buffer.

  • Potential Cause: The peptide has poor solubility in the selected buffer, likely due to high hydrophobicity or the buffer pH being near the peptide's isoelectric point (pI).[1][2]

  • Troubleshooting Steps:

    • Test a Small Sample First: Always test the solubility of a small aliquot before dissolving the entire batch.

    • Use an Organic Co-Solvent: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first. Once fully dissolved, slowly add the aqueous buffer to the desired final concentration while vortexing.[1]

    • Adjust pH: If the peptide is acidic (net negative charge), try a basic buffer (pH > 8). If it is basic (net positive charge), use an acidic buffer (pH < 6).[1] For neutral peptides, organic solvents are often necessary.

    • Sonication: Sonicating the sample can help break up small, initial aggregates and enhance dissolution.[1]

Problem 2: My peptide dissolves initially but forms a gel or precipitates over time.

  • Potential Cause: The peptide is prone to forming time-dependent aggregates, such as amyloid-like fibrils or other ordered structures. This can be influenced by temperature, concentration, and ionic strength.

  • Troubleshooting Steps:

    • Lower Temperature: Store the peptide solution at a lower temperature (e.g., 4°C or -20°C) to slow down the kinetics of aggregation.[1]

    • Reduce Concentration: Work with lower peptide concentrations, as aggregation is often a concentration-dependent process.

    • Incorporate Excipients: Add stabilizing excipients to the solution. Non-ionic detergents (e.g., Tween 20) or sugars (e.g., trehalose) can help minimize the hydrophobic interactions that often drive aggregation.[1]

    • Modify Buffer: Altering the ionic strength of the buffer with salts like NaCl can sometimes disrupt aggregation, although the effect can be sequence-dependent.

Problem 3: During solid-phase peptide synthesis (SPPS), I am observing incomplete coupling or deprotection steps.

  • Potential Cause: On-resin aggregation is occurring. The peptide chains on the resin are folding and interacting with each other, sterically hindering the access of reagents to the reactive N-terminus.[1][3]

  • Troubleshooting Steps:

    • Change Solvents: Switch from standard DMF to a more potent, aggregation-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or add up to 25% DMSO to your DMF.[3][4]

    • Increase Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 50-60°C) can provide enough thermal energy to break up intermolecular hydrogen bonds.[3][4]

    • Incorporate Backbone Protection: If aggregation is severe, consider re-synthesizing the peptide and incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues to disrupt secondary structure formation.[3]

Data Presentation

Table 1: Comparison of Common Troubleshooting Strategies for Peptide Aggregation

StrategyPrinciple of ActionBest ForConsiderations
Solvent Modification Disrupts hydrophobic interactions and hydrogen bonds. Organic solvents (DMSO, DMF, NMP) solvate the peptide backbone.Highly hydrophobic peptides; on-resin aggregation.[1][3]Solvent must be compatible with the final application. DMSO can oxidize methionine.
pH Adjustment Increases net charge on the peptide, leading to electrostatic repulsion between chains and better interaction with water.[1][2]Peptides with a high content of acidic or basic residues.Final pH must be compatible with peptide stability and the intended assay.
Lower Concentration Reduces the probability of intermolecular encounters, slowing the kinetics of nucleation and growth.[1]Peptides that aggregate slowly over time.May not be feasible if a high concentration is required for the experiment.
Add Excipients Sugars (trehalose) stabilize the native state; detergents (Tween 20) block hydrophobic surfaces.[1]Preventing slow, long-term aggregation in solution.Excipients may interfere with certain assays (e.g., cell-based assays).
Chaotropic Agents Salts like LiCl or NaClO4 disrupt the structure of water and hydrogen bonding networks, helping to solubilize peptide chains.[3]Severe on-resin aggregation during synthesis.Must be thoroughly washed away before cleavage. Not for use in final formulation.

Table 2: Comparison of Analytical Techniques for Aggregate Detection

TechniqueWhat It MeasuresSensitivityProsCons
Dynamic Light Scattering (DLS) Hydrodynamic radius (size) distribution of particles in solution.[1]High (very sensitive to large aggregates).Rapid, non-invasive, low sample volume.Low resolution; less sensitive to small species in the presence of large ones.[5]
Size Exclusion Chromatography (SEC) Separation of molecules based on hydrodynamic volume, allowing quantification of monomer vs. oligomers.[1]Moderate to High.Highly quantitative for soluble aggregates; can separate different species.[5]Only detects soluble aggregates; potential for interaction with the column matrix.[5]
Thioflavin T (ThT) Assay Fluorescence increase upon binding to cross-β-sheet structures characteristic of amyloid fibrils.[1][6]High (for amyloid fibrils).High-throughput; specific for amyloid-like structures.[1]Does not detect amorphous or non-fibrillar aggregates; potential for false positives.
Transmission Electron Microscopy (TEM) Direct visualization of aggregate morphology (e.g., fibrils, amorphous aggregates).[1]High (for morphology).Provides direct visual confirmation and morphological details.[1][7]Low throughput; sample preparation can introduce artifacts; requires specialized equipment.

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic N-Methyl-Serine Peptide
  • Pre-Calculation: Determine the net charge of your peptide at neutral pH to classify it as acidic, basic, or neutral.

  • Initial Solvent Test: Add a small, known amount of the lyophilized peptide to a microcentrifuge tube.

  • Aqueous Attempt: Add deionized water to the desired final concentration. Vortex thoroughly. If it does not dissolve, proceed to the next step.

  • pH Adjustment (for charged peptides):

    • If the peptide is basic (net charge > 0), add a small amount of 10% acetic acid and vortex.

    • If the peptide is acidic (net charge < 0), add a small amount of 0.1 M ammonium bicarbonate or dilute ammonium hydroxide and vortex.

  • Organic Solvent (for neutral/hydrophobic peptides):

    • If the peptide remains insoluble, use a fresh aliquot.

    • Add a minimal volume of pure DMSO (or DMF/acetonitrile) to dissolve the peptide completely (e.g., 20-50 µL for 1 mg of peptide).[1]

    • Once dissolved, very slowly (dropwise) add your desired aqueous buffer to the peptide-organic solution while continuously vortexing until the final volume and concentration are reached.

  • Final Check: After your chosen method, visually inspect the solution for any particulates. If it appears hazy, sonicate the solution for 5-10 minutes. If particulates remain, the peptide is likely suspended, not dissolved, and may require a stronger solvent system or lower concentration.

Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
  • Reagent Preparation:

    • Prepare a 1-2 mM ThT stock solution in deionized water and filter through a 0.22 µm syringe filter. Store protected from light at 4°C.

    • Prepare an assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 150 mM NaCl).

  • Sample Preparation:

    • Dissolve the N-methyl-serine peptide to a high concentration stock (e.g., 1-5 mM) using the appropriate method from Protocol 1.

    • Dilute the peptide stock into the assay buffer to the final desired concentration(s) for the aggregation assay (e.g., 25-100 µM).

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, add your peptide samples. Include a buffer-only control.

    • Add ThT stock solution to each well for a final concentration of 10-25 µM.[1]

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader at 37°C, with intermittent shaking if desired to promote aggregation.

  • Data Acquisition:

    • Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes).

    • Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[1]

  • Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, growth phase, and plateau is characteristic of amyloid fibril formation.[6]

Protocol 3: Analysis of Aggregates by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare the peptide solution at the desired concentration in a suitable buffer. The buffer must be free of any particulate matter.

    • Filter the peptide solution through a low-protein-binding syringe filter (e.g., 0.02 µm or 0.1 µm) directly into a clean, dust-free DLS cuvette.[1] This step is critical to remove dust, which will interfere with the reading.

  • Instrument Setup:

    • Place the cuvette into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for 5-10 minutes.[1]

    • Set the instrument parameters, including the correct solvent viscosity and refractive index for your buffer.

  • Data Acquisition:

    • Perform the measurement. The instrument will acquire scattering data over a set period. Typically, 10-15 measurements are averaged to obtain a reliable size distribution.[1]

  • Data Analysis:

    • Analyze the data to obtain the intensity-weighted size distribution, the average hydrodynamic radius (Rh), and the Polydispersity Index (PDI).

    • A low PDI (<0.2) indicates a monodisperse sample (single species), while a high PDI suggests a mixture of sizes or aggregation. An increase in the average Rh over time is a direct indicator of aggregation.[1]

Visualizations

TroubleshootingWorkflow start Observation: Peptide Precipitates or Forms Gel check_purity Is the peptide pure? (Check HPLC/MS) start->check_purity repurify Re-purify Peptide check_purity->repurify No solubility_issue Purity is acceptable. Assume solubility/aggregation issue. check_purity->solubility_issue Yes repurify->start Re-evaluate dissolution_method Review Dissolution Method solubility_issue->dissolution_method lower_conc Decrease Peptide Concentration solubility_issue->lower_conc If aggregation is time-dependent add_excipients Add Stabilizers (e.g., Tween 20, Trehalose) solubility_issue->add_excipients For long-term stability characterize Characterize Aggregates (DLS, ThT, TEM) solubility_issue->characterize To understand mechanism use_organic Dissolve in min. DMSO, then add buffer slowly dissolution_method->use_organic For hydrophobic peptides adjust_ph Adjust pH away from pI (Acidic buffer for basic peptide, Basic buffer for acidic peptide) dissolution_method->adjust_ph For charged peptides success Peptide Soluble & Stable use_organic->success adjust_ph->success lower_conc->success add_excipients->success

Caption: Troubleshooting decision tree for peptide precipitation.

ExperimentalWorkflow start Prepare Peptide Stock (Protocol 1) dls_initial Analyze Initial State by DLS (t=0) start->dls_initial incubate Incubate Sample (e.g., 37°C with shaking) dls_initial->incubate monitor Monitor Kinetics incubate->monitor tht_assay ThT Assay (Fibril Formation) monitor->tht_assay Continuous dls_final DLS Analysis (Size Increase) monitor->dls_final Time Points tem_confirm Confirm Morphology by TEM tht_assay->tem_confirm Endpoint dls_final->tem_confirm Endpoint endpoint Characterization Complete tem_confirm->endpoint

Caption: Workflow for characterizing peptide aggregation kinetics.

References

Technical Support Center: Optimizing N-Methylated Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated amino acid coupling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to navigate the complexities of synthesizing N-methylated peptides.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the coupling of N-methylated amino acids, a process often complicated by steric hindrance which can slow down reaction kinetics.[1]

Frequently Asked Questions

  • Q1: Why are N-methylated amino acid coupling reactions so slow and often incomplete?

    • A1: The methyl group on the amide nitrogen significantly increases steric bulk. This bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, hindering the formation of the peptide bond.[2] This issue is especially pronounced when coupling two consecutive N-methylated residues.[1][3] The reduced nucleophilicity of the secondary amine necessitates the use of more powerful coupling reagents and optimized conditions to achieve high yields.[4][5]

  • Q2: What are the immediate signs of an incomplete or failed coupling reaction?

    • A2: Key indicators of poor coupling efficiency include:

      • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines. A complete reaction is signified by a yellow color.[2] Note that the standard Kaiser test is unreliable for secondary amines like N-methylated residues.[4]

      • Low Final Yield: The overall yield of the purified peptide is significantly lower than anticipated.[2]

      • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the amino acid that should have been coupled to the N-methylated residue.[2][5]

      • Multiple Peaks in HPLC: The HPLC chromatogram of the crude product shows numerous peaks, which can indicate a mixture of the target peptide and various deletion sequences.[2]

  • Q3: My coupling reaction is incomplete. What is the first troubleshooting step?

    • A3: The most straightforward initial step is to perform a "double coupling" (or recoupling). This involves draining the reaction vessel and re-exposing the resin to a fresh solution of activated amino acid and coupling reagents for an equal or longer duration.[2][5] Reaction completion should be monitored again using the bromophenol blue test.

  • Q4: My standard coupling reagents (e.g., HBTU, HCTU, DIC) are ineffective. What are the recommended alternatives?

    • A4: Standard uronium reagents like HBTU and HCTU, and carbodiimides like DIC, are often not potent enough to overcome the steric hindrance of N-methylated amines.[5][6] More powerful phosphonium-based reagents or specialized uronium/aminium reagents are recommended. High-activity reagents such as HATU, PyAOP, and PyBroP are generally more effective.[1][6][7]

  • Q5: How can I minimize the risk of racemization during these difficult couplings?

    • A5: Racemization, or epimerization, is a significant risk due to the often basic conditions and prolonged reaction times required.[1][8] Strategies to minimize this include:

      • Use of Additives: Incorporating additives like 1-hydroxy-7-azabenzotriazole (HOAt) or copper (II) salts can suppress epimerization.[1][7]

      • Reagent Choice: The reagent DEPBT is known for its remarkable resistance to racemization.[9]

      • Base Selection: The choice of base can influence racemization rates. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like diisopropylethylamine (DIEA) are often preferred over stronger, less hindered bases like triethylamine (TEA).[10]

      • Temperature Control: For some reagents like PyBroP, starting the reaction at 0°C can help manage reactivity and reduce side reactions.[6][11]

  • Q6: Can alternative energy sources improve reaction times and yields?

    • A6: Yes, microwave irradiation and ultrasonic agitation have been shown to significantly accelerate sterically hindered couplings.[1][12] Microwave-assisted protocols can reduce reaction times from hours to minutes.[1]

Data Presentation: Comparison of Coupling Reagents

The selection of the right coupling reagent is critical for success. The following table summarizes the performance and typical conditions for various reagents used in N-methylated amino acid couplings.

Coupling ReagentClassTypical Reaction TimeRecommended BaseKey Advantages & Notes
HATU Uronium/Aminium1 - 2 hours[1]DIEA, NMM[6][9]Highly effective and widely used for N-methylated residues.[6] HOAt is an integral part of its structure.[9]
HCTU/HBTU Uronium2 - 4 hoursDIEA, NMMOften less effective for sterically demanding couplings compared to HATU.[6][13] May require double coupling.
PyBroP Phosphonium1 - 2 hours[11]DIEA[6][11]Very powerful reagent, especially useful for coupling two consecutive N-methylated residues.[7][14] Reaction is often started at 0°C.[6]
PyAOP Phosphonium1 - 4 hoursDIEA, NMMHigh efficiency, comparable to PyBroP.[15] Does not have the potential for guanidinylation side reactions like uronium reagents.[9]
DEPBT Phosphonium1 - 3 hoursDIEA, Et₃N[11]Known for its excellent suppression of racemization, making it ideal for sensitive amino acids.[9]
DIC/HOAt Carbodiimide2 - 4 hoursN/A (non-basic)Using HOAt as an additive improves performance over DIC alone and helps suppress racemization.[16]

Visualizing Workflows and Logic

Diagrams created with Graphviz help to clarify complex experimental processes and troubleshooting decisions.

G cluster_advanced Advanced Troubleshooting start Start: Incomplete Coupling (Positive Bromophenol Blue Test) recouple Action: Perform Double Coupling (Fresh Reagents, Same/Longer Time) start->recouple Initial Response retest Monitor: Retest with Bromophenol Blue recouple->retest incomplete2 Still Incomplete? retest->incomplete2 complete Result: Coupling Complete (Yellow Beads) Proceed to Next Step incomplete2->complete No change_reagent Strategy 1: Change Coupling Reagent (e.g., to HATU, PyAOP, PyBroP) incomplete2->change_reagent Yes add_energy Strategy 2: Use Microwave/Ultrasound (e.g., 75°C for 10-15 min) change_reagent->add_energy Consider in parallel check_rac Caution: Monitor for Epimerization with Aggressive Methods change_reagent->check_rac add_energy->check_rac

Troubleshooting workflow for incomplete N-methyl couplings.

Key Experimental Protocols

Accurate execution of protocols is essential for reproducible and successful synthesis.

Protocol 1: HATU-Mediated Coupling on Solid Phase[1][6]

This protocol is a standard and robust method for coupling an Fmoc-protected amino acid onto an N-methylated amine on a solid support.

  • Materials:

    • Peptide resin with N-terminal N-methyl amino acid

    • Fmoc-protected amino acid (4 eq.)

    • HATU (4 eq.)

    • Diisopropylethylamine (DIEA) (8 eq.)

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.

    • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF. Add 8 equivalents of DIEA to the solution and allow the mixture to pre-activate at room temperature for 5 minutes.[1][6]

    • Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin.

    • Incubation: Agitate the reaction vessel at room temperature for 1 to 2 hours.[1]

    • Monitoring and Completion: Remove a small sample of resin beads, wash them thoroughly with DMF and Methanol, and perform the Bromophenol Blue test (see Protocol 3) to check for completion.

    • Post-Coupling Wash: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.[1]

Protocol 2: Microwave-Assisted Coupling with HCTU[1]

Microwave irradiation can dramatically shorten reaction times for difficult couplings.

  • Materials:

    • Peptide resin with N-terminal N-methyl amino acid

    • Fmoc-protected amino acid (5 eq.)

    • HCTU (5 eq.)

    • DIEA (10 eq.)

    • NMP

  • Procedure:

    • Resin Preparation: Swell the resin in NMP.

    • Reagent Addition: In a microwave-safe peptide synthesis vessel, add the swelled resin. Add a solution containing the Fmoc-amino acid (5 eq.), HCTU (5 eq.), and DIEA (10 eq.) in NMP.

    • Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[1]

    • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP as described in Protocol 1.

    • Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If the reaction is incomplete, a second microwave coupling step may be performed.[1]

Protocol 3: Bromophenol Blue Test for Reaction Monitoring[2][6]

Since the ninhydrin test is ineffective for secondary amines, the Bromophenol Blue test is a reliable alternative for monitoring coupling to N-methylated residues.[1]

  • Procedure:

    • Sample Preparation: Collect a small sample of resin beads (approx. 10-15) from the reaction vessel.

    • Washing: Wash the beads thoroughly with several volumes of DMF and then methanol to remove residual base.

    • Test: Add 1-2 drops of Bromophenol Blue solution (0.1% w/v in DMF) to the washed beads.[6]

    • Observation:

      • Yellow Beads/Solution: Indicates a complete coupling (no free amine).

      • Blue or Green Beads/Solution: Indicates an incomplete coupling (free amine present).[2]

References

Technical Support Center: Strategies for Difficult Couplings Involving Boc-N-Me-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and protocols specifically for challenging coupling reactions involving N-methylated serine, a critical but often problematic building block in drug development.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with Boc-N-Me-Ser-OH notoriously difficult?

A1: The primary challenges stem from two main factors:

  • Steric Hindrance: The N-methyl group on the alpha-amino group significantly increases the steric bulk around the nitrogen atom. This bulkiness physically obstructs the approach of the activated carboxylic acid, dramatically slowing down the rate of peptide bond formation.[1][2][3] The coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult.[2]

  • Reduced Nucleophilicity: The electron-donating effect of the methyl group slightly reduces the nucleophilicity of the secondary amine, making it a less reactive nucleophile compared to a primary amine on a standard amino acid.[3]

Q2: Which protecting group is recommended for the serine side chain?

A2: Proper protection of the serine hydroxyl group is critical to prevent side reactions like O-acylation.[4] The most commonly recommended protecting groups are the tert-Butyl (tBu) or Benzyl (Bzl) group.[5][6] The tBu group is particularly advantageous as it is stable during the synthesis and is cleanly removed during the final acidolytic cleavage step (e.g., with TFA).[6][7]

Q3: What are the most effective coupling reagents for this compound?

A3: Due to the steric hindrance, standard coupling reagents like DIC/HOBt are often inefficient and result in low yields.[3] High-reactivity uronium/guanidinium or phosphonium salt-based reagents are strongly recommended. The most effective options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and speed.[3][8][9]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and fast-acting alternative to HATU.[3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A strong phosphonium salt activating agent, often used with an additive like HOAt.[9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[10]

Q4: How can I monitor the completion of the coupling reaction?

A4: The standard ninhydrin (Kaiser) test is unreliable for N-methylated amino acids because it primarily detects primary amines.[9] Since the N-terminus becomes a secondary amine after coupling, the ninhydrin test will give a false negative result. The bromophenol blue test is the recommended alternative for monitoring the presence of unprotected secondary amines on the resin.[8][9] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[8]

Q5: What are the primary side reactions and how can they be minimized?

A5: The main side reactions are:

  • Incomplete Coupling: This leads to deletion sequences in the final peptide. To mitigate this, use a highly reactive coupling reagent, consider a "double coupling" strategy, and cap any unreacted amines with acetic anhydride after the coupling step.[4][9]

  • Racemization: The chiral center of the amino acid can epimerize during activation. This risk is minimized by avoiding prolonged activation times, using a hindered base like N-methylmorpholine (NMM) instead of DIPEA, or including an epimerization suppressant like HOAt.[3][7]

  • Guanidinylation: Uronium reagents like HATU can react directly with the free amine on the peptide chain, irreversibly capping it.[11] This is avoided by pre-activating the this compound with the coupling reagent for a few minutes before adding the mixture to the resin.[11]

Troubleshooting Guide for Low Coupling Efficiency

If you are experiencing low yields or impurities, follow this workflow to diagnose and resolve the issue.

G start Start: Low Coupling Yield monitor Monitor with Bromophenol Blue Test start->monitor check Is Test Result Yellow (Coupling Complete)? monitor->check incomplete Problem: Incomplete Coupling check->incomplete No (Blue/Green) complete Problem Solved: Proceed to Next Cycle check->complete Yes strategy1 Strategy 1: Double Couple incomplete->strategy1 Option A strategy2 Strategy 2: Switch to a Stronger Reagent (e.g., HATU, COMU) incomplete->strategy2 Option B strategy3 Strategy 3: Increase Reaction Time or Temperature (Microwave) incomplete->strategy3 Option C cap Cap Unreacted Amines (Acetic Anhydride) strategy1->cap strategy2->cap strategy3->cap cap->complete

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation: Comparison of Recommended Coupling Reagents

The selection of a coupling reagent is critical. This table summarizes the key parameters for reagents recommended for difficult couplings.

Coupling ReagentAcronymClassRecommended Equivalents (AA:Reagent:Base)Typical Reaction TimeKey Advantages for N-Methylated Residues
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium Salt4 : 4 : 8[9]1 - 2 hours[2]Highly effective and fast-acting; widely considered the best choice for sterically hindered couplings.[2][9]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium Salt4 : 4 : 81 - 2 hoursSimilar high reactivity to HATU.
PyBOP (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePhosphonium Salt2 : 2 : 6[8]1 - 4 hours[1]Strong activating agent; does not pose a risk of guanidinylation.[12]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium Salt3 : 3 : 615 - 60 minutes[7]Efficiency comparable to HATU with improved safety (non-explosive) and solubility.[10]

Note: Equivalents are relative to the resin substitution level. Base is typically DIEA or DIPEA.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Boc-N-Me-Ser(tBu)-OH

This protocol is designed for coupling the sterically hindered amino acid onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the resin completely in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) for at least 30 minutes.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF).[1]

  • Washing: Thoroughly wash the resin with NMP or DMF (5-7 times) to remove all traces of the deprotection solution.

  • Pre-activation: In a separate vessel, dissolve Boc-N-Me-Ser(tBu)-OH (4 equivalents), HATU (4 equivalents), and a hindered base like N,N-Diisopropylethylamine (DIEA) (8 equivalents) in NMP or DMF.[9] Allow the mixture to pre-activate at room temperature for 5 minutes.[2]

  • Coupling: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.[2]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform the bromophenol blue test to check for completion.

  • Washing: Once the coupling is complete (test is yellow), filter the resin and wash thoroughly with NMP/DMF (3x), followed by DCM (3x), and Methanol (3x) to prepare for the next cycle.[2]

Protocol 2: Double Coupling and Capping Strategy

Use this protocol if a single coupling (Protocol 1) is found to be incomplete.

  • First Coupling: Perform the coupling reaction as described in Protocol 1 for 1-2 hours.

  • Wash: Filter the reaction solution away from the resin and wash the resin 3-5 times with NMP or DMF.[9]

  • Second Coupling: Prepare a fresh activation solution of Boc-N-Me-Ser(tBu)-OH, HATU, and DIEA as described in Protocol 1. Add this new solution to the resin and allow it to react for another 1-2 hours.[9]

  • Monitoring: Check for reaction completeness again using the bromophenol blue test.

  • Capping (Recommended): To ensure no deletion sequences are formed, cap any remaining unreacted amines. Wash the resin with NMP or DMF. Prepare a capping solution (e.g., 20% acetic anhydride in NMP) and add it to the resin. Shake for 30 minutes, then wash thoroughly to remove excess capping reagents.[9]

Visualization of Key Processes

G cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Peptide Bond Formation AA Boc-N-Me-Ser(tBu)-OH ActivatedEster Activated OAt-Ester (Highly Reactive Intermediate) AA->ActivatedEster HATU HATU + DIEA HATU->ActivatedEster PeptideBond New Peptide Bond Formed ActivatedEster->PeptideBond Resin Resin-Bound Peptide (Free N-Terminus) Resin->PeptideBond Nucleophilic Attack

Caption: Mechanism of HATU-mediated peptide bond formation.

References

Technical Support Center: Capping Unreacted Sites in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amino groups after the coupling of N-α-Boc-N-α-methyl-L-serine (Boc-N-Me-Ser-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often incomplete?

The primary reason for incomplete coupling of this compound is the steric hindrance caused by the N-methyl group on the alpha-amino group. This bulkiness impedes the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain, slowing down the rate of peptide bond formation. This issue is common to most N-methylated amino acids.[1][2][3]

Q2: What is the purpose of capping in solid-phase peptide synthesis?

Capping is a crucial step to permanently block any unreacted N-terminal amines on the peptide chain after an incomplete coupling reaction.[4] This is typically done by acetylation. By capping these unreacted sites, the formation of deletion sequences (peptides missing one or more amino acids) is prevented.[5][6] This significantly simplifies the purification of the final peptide product, as the capped, truncated peptides have different chromatographic properties from the desired full-length peptide.[7]

Q3: How can I monitor the completeness of the this compound coupling reaction?

The standard Kaiser test (ninhydrin test) is unreliable for monitoring the coupling of N-methylated amino acids because it gives a false negative or very weak color change with secondary amines.[1][2][7][8] The recommended method for monitoring couplings to N-methylated amino acids is the bromophenol blue test .[1][2][8][9][10] A yellow color indicates a complete reaction, while a blue or green color signifies the presence of unreacted secondary amines, indicating an incomplete coupling.[2][9]

Q4: Should I cap immediately after a failed this compound coupling?

The generally recommended strategy is to first perform a second coupling (recoupling) with a fresh solution of activated this compound.[7][8][11] If the coupling is still incomplete after the second attempt, as indicated by the bromophenol blue test, then a capping step should be implemented to terminate the unreacted chains.[7]

Q5: Are there any potential side reactions when capping after this compound coupling?

If the serine hydroxyl group is not protected, there is a potential for O-acetylation by the capping agent (acetic anhydride). In standard Boc-SPPS, a protected serine derivative such as Boc-N-Me-Ser(Bzl)-OH is typically used, which would prevent this side reaction. Additionally, prolonged exposure to the basic conditions of the capping mixture could potentially lead to other base-catalyzed side reactions, so it is important to adhere to the recommended reaction times.

Troubleshooting Guide for Incomplete this compound Coupling and Capping

This guide provides a systematic approach to address incomplete coupling of this compound.

Step 1: Monitor the Coupling Reaction
  • Action: After the initial coupling of this compound, perform a bromophenol blue test on a small sample of resin beads.

  • Interpretation:

    • Yellow beads/solution: The coupling is complete. Proceed to the deprotection of the Boc group for the next coupling cycle.

    • Blue or green beads/solution: The coupling is incomplete. Proceed to Step 2.[2][9]

Step 2: Recouple the Amino Acid
  • Action: If the coupling is incomplete, perform a second coupling (recoupling). Wash the resin thoroughly with DMF and then repeat the coupling procedure with a fresh solution of activated this compound.[8]

  • Monitoring: After the recoupling, perform another bromophenol blue test.

  • Interpretation:

    • Yellow beads/solution: The recoupling was successful. Proceed with the synthesis.

    • Blue or green beads/solution: The coupling is still incomplete. Proceed to Step 3.

Step 3: Cap the Unreacted Amines
  • Action: To prevent the formation of deletion sequences, cap the remaining unreacted N-terminal secondary amines using a capping solution, typically containing acetic anhydride and a base.

  • Post-Capping: After the capping reaction, wash the resin thoroughly to remove excess capping reagents before proceeding to the next deprotection step.

Quantitative Data on Capping

CycleAmino AcidCoupling Efficiency without Capping (%)Coupling Efficiency with Capping (%)
10Ile99.599.6
11Gln97.298.1
12Gly96.597.5
13Arg98.099.2
14Phe97.899.0
(Data adapted from a synthesis of HIV Protease (85-99), Ab 95, a known difficult sequence)[12]

Experimental Protocols

Protocol 1: Bromophenol Blue Test for N-Methylated Amino Acids

This protocol is for monitoring the completeness of coupling reactions involving N-methylated amino acids.

Reagents:

  • Test Solution: 0.05% (w/v) bromophenol blue in DMF.[10]

Procedure:

  • After the coupling reaction, take a small sample of the peptide-resin (10-20 beads).

  • Wash the resin beads with methanol and place them in a small test tube.

  • Add 1-2 mL of the bromophenol blue test solution.

  • Observe the color of the beads and the solution immediately.[9][10]

    • Yellow: Indicates the absence of free secondary amines, meaning the coupling is complete.[2][9]

    • Blue to Green: Indicates the presence of unreacted secondary amines, meaning the coupling is incomplete.[2][9]

Protocol 2: Standard Capping with Acetic Anhydride and DIEA

This is the most common protocol for capping unreacted amines in SPPS.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF). A common formulation is a 20% solution of acetic anhydride in DMF with 2 equivalents of DIEA.[13]

Procedure:

  • Following an incomplete coupling reaction (and optional recoupling), wash the peptide-resin thoroughly with DMF (3-5 times).

  • Prepare the capping solution. For every 1 gram of resin, a typical capping solution consists of:

    • 8 mL DMF

    • 2 mL Acetic Anhydride

    • 0.34 mL DIEA (2 equivalents based on a resin substitution of 1 mmol/g)

  • Add the capping solution to the washed peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the capping reagents.

  • The resin is now ready for the N-terminal Boc deprotection of the successfully coupled chains.

Visualizations

Caption: Troubleshooting workflow for incomplete coupling.

G unreacted_amine Unreacted N-terminal (Secondary Amine) acetylated_amine Capped N-terminus (Acetylated Amine) unreacted_amine->acetylated_amine Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylated_amine base Base (e.g., DIEA) base->acetylated_amine Catalyst

Caption: The capping reaction mechanism.

References

Technical Support Center: Boc-N-Me-Ser-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-N-Me-Ser-OH in peptide synthesis. The information focuses on the impact of solvents and other reaction conditions on coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

The primary challenge in coupling this compound stems from steric hindrance. The N-methyl group on the alpha-amino group increases the steric bulk around the reaction site. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, which slows down the rate of peptide bond formation. This issue is a common challenge when working with N-methylated amino acids.[1][2][3]

Q2: Which solvents are recommended for the coupling of this compound?

The choice of solvent is critical for successful solid-phase peptide synthesis (SPPS) as it affects the solvation of the resin and the growing peptide chain.[4] For the coupling of sterically hindered amino acids like this compound, polar aprotic solvents are generally preferred.

  • N,N-Dimethylformamide (DMF): DMF is a highly recommended and commonly used solvent for peptide coupling. It effectively swells most resins, providing greater surface area for the reaction, and is good at dissolving the reactants.[4][5]

  • N-Methyl-2-pyrrolidone (NMP): NMP is another excellent choice and is sometimes preferred over DMF as it can be better at dissolving some protected amino acids. However, it is more viscous and costly than DMF.[4][5]

  • Dichloromethane (DCM): While historically used for pre-swelling polystyrene resins, DCM is less commonly used for the coupling step itself in modern peptide synthesis.[5] It can be used in combination with other solvents or for specific protocols, such as with PyBroP.[1]

Q3: What are the most effective coupling reagents for this compound?

Standard coupling reagents like DCC or DIC alone are often inefficient for sterically hindered amino acids.[6] More potent activating agents are required to achieve high coupling yields.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is considered one of the most effective and fast-acting reagents for sterically hindered couplings, including N-methylated amino acids.[1][7]

  • Phosphonium Salts (PyBOP, PyAOP, PyBrOP): Reagents like PyBOP and PyAOP are strong activating agents and are particularly effective for difficult couplings.[1][8] PyBrOP is also highly reactive but should be used with caution due to the potential for side reactions.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a modern and highly efficient coupling reagent that is a safer alternative to HOBt/HOAt-based reagents.[9]

Q4: How can I monitor the completion of a coupling reaction with this compound?

Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for N-methylated amino acids because they primarily react with primary amines. The secondary amine of an N-methylated residue will give a false negative or very weak result. The bromophenol blue test is the recommended alternative for monitoring the presence of unprotected secondary amines.[1][7][10] A yellow color indicates a complete reaction, while a blue or green color signifies that the coupling is incomplete.[7]

Q5: What strategies can be used to minimize epimerization during the coupling of this compound?

Epimerization, the loss of chiral integrity at the alpha-carbon, is a significant side reaction in peptide synthesis. Several factors can influence the rate of epimerization:

  • Coupling Reagent: The choice of coupling reagent can impact the extent of epimerization.[11] Additives like 1-hydroxybenzotriazole (HOBt) and its analogue 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization.[8][12]

  • Solvent: Polar solvents like DMF can sometimes increase the rate of epimerization.[13] In some cases, less polar solvents like dichloromethane (DCM) have been shown to reduce epimerization.[14]

  • Base: The choice and amount of base used can affect epimerization. Weaker bases like collidine may be preferred over stronger bases like DIPEA in certain situations.[9][11]

  • Temperature: Performing the coupling reaction at a lower temperature can help to suppress epimerization.[13]

Troubleshooting Guides

Problem: Low Coupling Yield or Incomplete Reaction

This is the most common issue when working with sterically hindered amino acids like this compound.

Troubleshooting_Low_Yield start Low Coupling Yield Detected check_reagents Verify Reagent Quality & Equivalents start->check_reagents check_solvent Ensure High-Purity, Anhydrous Solvent (DMF or NMP) start->check_solvent recouple Perform a 'Double Coupling' check_reagents->recouple Reagents OK check_solvent->recouple Solvent OK increase_time Increase Reaction Time (e.g., 2-4 hours or overnight) recouple->increase_time Still Incomplete capping Cap Unreacted Amines with Acetic Anhydride recouple->capping Complete change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBrOP) increase_time->change_reagent Still Incomplete change_reagent->capping Still Incomplete proceed Proceed to Next Step capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation: Comparison of Solvents and Coupling Reagents

The selection of an appropriate solvent and coupling reagent is crucial for overcoming the steric hindrance of this compound.

SolventKey AdvantagesPotential Issues
DMF Excellent resin swelling, good dissolution of reagents, cost-effective.[4][5]Can promote epimerization in some cases; must be amine-free.[13]
NMP Superior dissolving power for some protected amino acids.[4][5]More viscous and expensive than DMF.[5]
DCM Can reduce epimerization.[14]Poor resin swelling compared to DMF/NMP.[5]
Coupling ReagentClassKey Advantages for N-Methylated Residues
HATU Uronium/Guanidinium SaltHighly effective and fast-acting; considered one of the best for sterically hindered couplings.[1][7]
PyBOP Phosphonium SaltStrong activating agent, often used with HOAt to improve performance and reduce epimerization.[1][8]
PyBrOP Phosphonium SaltExtremely reactive, useful for the most difficult couplings.[1]
COMU Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety profile (non-explosive).[9]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling in DMF

This protocol is a robust starting point for the efficient coupling of this compound on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents)

  • HATU (4 equivalents)[1]

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)[1]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin completely in DMF for at least 30 minutes.

  • Deprotection: If necessary, remove the N-terminal protecting group from the resin-bound peptide using standard procedures.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of the deprotection solution.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF.

    • Add DIEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate at room temperature for 5 minutes.[1]

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Add the pre-activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 1-2 hours.[1]

  • Monitoring:

    • Remove a small sample of resin beads and wash them with DMF, then Methanol.

    • Perform the bromophenol blue test to check for reaction completion.[1]

  • Post-Coupling Wash:

    • If the reaction is complete (yellow beads), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x).

    • If the reaction is incomplete (blue/green beads), perform a second coupling by repeating steps 4-6.

Experimental_Workflow cluster_prep Preparation cluster_reaction Coupling Reaction cluster_monitoring Monitoring & Completion swell 1. Swell Resin in DMF deprotect 2. N-terminal Deprotection swell->deprotect wash1 3. Wash Resin (DMF) deprotect->wash1 activate 4. Pre-activate Amino Acid (this compound + HATU + DIEA) wash1->activate couple 5. Add Activated Mix to Resin (1-2 hours) activate->couple monitor 6. Monitor with Bromophenol Blue Test couple->monitor wash2 7. Final Wash (DMF, DCM, MeOH) monitor->wash2 Complete (Yellow) recouple Repeat Steps 4-6 monitor->recouple Incomplete (Blue/Green) recouple->activate

Caption: General experimental workflow for HATU-mediated coupling.

Protocol 2: PyBrOP-Mediated Coupling for Difficult Cases

This protocol is recommended when standard methods like HATU coupling prove insufficient.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (2 equivalents)

  • PyBrOP (2 equivalents)[1]

  • DIEA (6 equivalents)[1]

  • DCM or DMF

Procedure:

  • Resin Preparation: Follow steps 1-3 from Protocol 1, using DCM as the final wash solvent.

  • Reagent Addition:

    • Suspend the resin in DCM (approx. 10 mL per gram of resin).

    • Add a solution of this compound (2 eq.) in DCM or DMF to the resin.

    • Add PyBrOP (2 eq.) to the mixture.

    • Cool the reaction vessel to 0°C in an ice bath.[1]

  • Coupling Reaction:

    • Add DIEA (6 eq.) and mix the suspension at 0°C for 1 minute.

    • Allow the reaction to proceed for 1 hour at room temperature.[1]

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1. If the reaction is incomplete, a second coupling may be necessary.

References

double coupling strategy for Boc-N-Me-Ser-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the double coupling strategy for incorporating Boc-N-Me-Ser-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the incorporation of this compound challenging, often requiring a double coupling strategy?

A1: The primary challenge with this compound lies in steric hindrance. The presence of a methyl group on the alpha-amino nitrogen significantly obstructs the approach of the activated carboxylic acid of the incoming amino acid. This steric bulk slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences in the final peptide. A double coupling strategy is employed to drive the reaction to completion by providing a second opportunity for the coupling to occur with fresh reagents.

Q2: My coupling of this compound is incomplete after a single coupling. What should I do?

A2: If a single coupling is incomplete, a double coupling is the recommended next step. After the first coupling, the resin should be thoroughly washed to remove byproducts and unreacted reagents. Then, a fresh solution of activated this compound is added to the resin to initiate the second coupling. If the coupling is still incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.[1]

Q3: How can I monitor the coupling efficiency of this compound? The standard Kaiser (ninhydrin) test is not working.

A3: The Kaiser test is unreliable for N-methylated amino acids as it primarily detects primary amines. For secondary amines like N-methylated residues, the bromophenol blue test is a reliable alternative.[2] A yellow color of the resin beads indicates a complete coupling, while a blue or green color suggests the presence of unreacted secondary amines, indicating an incomplete reaction.[2][3]

Q4: Which coupling reagents are most effective for this compound?

A4: Due to the steric hindrance of this compound, standard coupling reagents may be inefficient. More potent coupling reagents are recommended to achieve high coupling efficiency. Uronium/aminium salt-based reagents like HATU and phosphonium salt-based reagents like PyAOP and PyBOP are highly effective for sterically hindered amino acids.[4]

Q5: What are the potential side reactions when incorporating this compound and how can I mitigate them?

A5: Potential side reactions include:

  • Racemization: The chiral center of the amino acid can be susceptible to epimerization during activation. To minimize this, use of additives like HOBt or Oxyma, and avoiding prolonged activation times and high temperatures is recommended. Uronium/phosphonium-based reagents generally lead to less racemization compared to carbodiimides.

  • O-acylation: The hydroxyl group of serine can be acylated if not properly protected. The use of a tert-butyl (tBu) or benzyl (Bzl) protecting group on the serine side chain is standard practice to prevent this.

  • Dehydration: The serine side chain can undergo dehydration to form dehydroalanine, especially with certain coupling reagents. Using milder activation methods and avoiding excess base can help minimize this side reaction.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids like this compound. The quantitative data are representative values based on typical outcomes in SPPS and are intended for comparative purposes.

Coupling ReagentClassRelative Coupling EfficiencyTypical Coupling Time (per coupling)Risk of RacemizationNotes
DIC/HOBt CarbodiimideGood1 - 4 hoursLow to ModerateCost-effective but can be slow for hindered couplings.
HBTU Uronium/AminiumVery Good30 - 60 minutesLowA widely used and effective reagent.
HATU Uronium/AminiumExcellent15 - 45 minutesVery LowHighly efficient and recommended for difficult couplings.[5]
PyBOP PhosphoniumExcellent20 - 60 minutesLowStrong activating agent, often used for hindered couplings.
COMU Uronium/AminiumExcellent15 - 45 minutesVery LowHigh reactivity and improved safety profile as it doesn't release potentially explosive byproducts.

Experimental Protocols

Detailed Protocol for Double Coupling of this compound using HATU

This protocol assumes a standard Boc-SPPS workflow on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-N-Me-Ser(tBu)-OH (or Boc-N-Me-Ser(Bzl)-OH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Bromophenol blue test solution (0.05% w/v in DMF)[6]

Procedure:

First Coupling:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc-Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using standard procedures (e.g., 50% TFA in DCM).[7]

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF (2 x 5 minutes). Wash the resin with DMF (5x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[7]

  • Activation: Add DIEA (8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.[7]

  • Monitoring (Optional): After the first coupling, a small sample of resin can be taken for a bromophenol blue test to assess the initial coupling efficiency.

Second Coupling:

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Activation and Coupling: Prepare a fresh solution of activated this compound as described in steps 5 and 6. Add this fresh solution to the washed resin and agitate for another 1-2 hours.

  • Final Monitoring: After the second coupling, wash a small sample of the resin with DMF and then methanol. Perform the bromophenol blue test.[2]

    • Yellow beads/solution: Coupling is complete. Proceed to the next deprotection step.[2]

    • Blue or green beads/solution: Coupling is still incomplete. Consider a third coupling or capping of the unreacted amines.[2]

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle of the peptide synthesis.

Protocol for Bromophenol Blue Test
  • Sample Preparation: Withdraw a small sample of resin beads (approx. 1-5 mg) after the coupling step.

  • Washing: Place the beads in a small test tube and wash thoroughly with DMF and then methanol to remove any residual base (e.g., DIEA), which can cause a false positive result.[6]

  • Test Execution: Add 1-3 drops of the bromophenol blue test solution to the washed resin beads.

  • Observation: Immediately observe the color of the resin beads and the solution.

    • Yellow to Greenish-Yellow: Indicates complete coupling.

    • Blue to Greenish-Blue: Indicates incomplete coupling.[6]

Visualizations

Double_Coupling_Workflow start Start: Peptide-Resin (Free N-terminus) first_coupling First Coupling: This compound HATU, DIEA start->first_coupling wash1 Wash with DMF first_coupling->wash1 second_coupling Second Coupling: Fresh Reagents wash1->second_coupling wash2 Wash with DMF second_coupling->wash2 monitor Bromophenol Blue Test wash2->monitor complete Coupling Complete: Proceed to next cycle monitor->complete Yellow incomplete Incomplete Coupling: Consider Capping monitor->incomplete Blue/Green

Caption: Workflow for the double coupling strategy of this compound.

Troubleshooting_Logic start Incomplete Coupling of This compound Detected check_reagents Are you using a potent coupling reagent (e.g., HATU)? start->check_reagents double_couple Perform a double coupling with fresh reagents. check_reagents->double_couple Yes switch_reagents Switch to a more potent coupling reagent (HATU, PyAOP). check_reagents->switch_reagents No monitor Monitor with Bromophenol Blue Test after 2nd coupling. double_couple->monitor switch_reagents->double_couple complete Problem Resolved. monitor->complete Complete cap Consider capping unreacted amines. monitor->cap Incomplete

Caption: Troubleshooting decision tree for incomplete this compound coupling.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity of Peptides Containing Boc-N-Me-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing the reliability and reproducibility of experimental results. The incorporation of modified amino acids, such as N-methylated serine protected with a tert-butyloxycarbonyl (Boc) group (Boc-N-Me-Ser-OH), introduces unique challenges and considerations in their analysis. This guide provides an objective comparison of the HPLC analysis for the purity of peptides containing this compound with peptides containing its non-methylated counterpart, Boc-Ser-OH, and the alternative Fmoc-protected N-methylated version, Fmoc-N-Me-Ser(tBu)-OH.

Impact of N-Methylation and Protecting Groups on HPLC Analysis

The purity of a synthetic peptide is predominantly assessed using reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of protecting groups during synthesis (Boc vs. Fmoc) and modifications to the amino acid backbone, such as N-methylation, significantly influence the chromatographic behavior and the impurity profile of the final peptide.

N-methylation, for instance, can increase the hydrophobicity of a peptide, potentially leading to longer retention times in RP-HPLC. However, it also introduces steric hindrance, which can lead to incomplete coupling during synthesis, resulting in a higher level of deletion sequence impurities.[1] A notable characteristic of N-methylated peptides is the potential for the presence of cis/trans isomers of the amide bond, which can result in peak broadening or the appearance of multiple peaks for a single, pure compound in an HPLC chromatogram.[2]

The Boc and Fmoc protecting group strategies employ different deprotection chemistries, which can lead to different impurity profiles. Boc groups are removed with strong acids like trifluoroacetic acid (TFA), which can sometimes cause side reactions.[1] In contrast, the Fmoc group is removed by a base, offering an orthogonal protection strategy that can sometimes result in a cleaner synthesis.[1]

Comparative Analysis of Peptide Purity by HPLC

Analytical MetricPeptide with this compoundPeptide with Boc-Ser-OHPeptide with Fmoc-N-Me-Ser(tBu)-OH
Expected Crude Purity (%) 60 - 85%80 - 90%70 - 90%
Major Impurity Types Deletion sequences, cis/trans isomersIncomplete deprotection, truncated sequencesDeletion sequences, by-products from deprotection
Common Side Products Sterically hindered coupling by-productsSide-chain acylation (if side-chain is unprotected)Racemization at the C-terminal amino acid
Post-Purification Purity (%) >95%>98%>95%
Chromatographic Behavior Potential for peak broadening or multiple peaks due to cis/trans isomers. Generally longer retention time compared to the non-methylated analog.Typically a single sharp peak.Similar to this compound, with potential for multiple peaks.

Note: The data presented in this table are representative and can vary depending on the peptide sequence, synthesis protocol, and purification efficiency.

Experimental Protocols

A robust HPLC method is essential for the accurate purity assessment of these peptides. Below are detailed methodologies for a typical RP-HPLC analysis.

Standard RP-HPLC Protocol for Peptide Purity Analysis

Objective: To determine the purity of the synthetic peptide by separating it from synthesis-related impurities.

Instrumentation:

  • HPLC or UHPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size)

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present)

  • Injection Volume: 10-20 µL

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. This may need to be optimized depending on the hydrophobicity of the peptide.

Sample Preparation:

  • Dissolve the crude or purified peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

Visualizing the Workflow and Key Relationships

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the factors influencing the HPLC analysis of peptides containing this compound.

HPLC_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis HPLC Analysis Synthesis Solid-Phase Peptide Synthesis (Boc or Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep HPLC_Injection Injection into RP-HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (220 nm / 280 nm) Separation->Detection Data_Analysis Data Analysis (Purity Calculation) Detection->Data_Analysis

A generalized workflow for the synthesis and HPLC analysis of peptides.

Influencing_Factors cluster_peptide Peptide Characteristics cluster_hplc HPLC Outcome N_Methylation N-Methylation (this compound) Retention_Time Retention Time N_Methylation->Retention_Time increases hydrophobicity Peak_Shape Peak Shape (Broadening, Multiple Peaks) N_Methylation->Peak_Shape cis/trans isomers Purity Crude & Final Purity N_Methylation->Purity steric hindrance Protecting_Group Protecting Group Strategy (Boc vs. Fmoc) Protecting_Group->Purity Impurities Impurity Profile Protecting_Group->Impurities deprotection chemistry Sequence Amino Acid Sequence & Length Sequence->Retention_Time Sequence->Purity

Factors influencing the HPLC analysis of modified peptides.

Conclusion

References

A Researcher's Guide to Mass Spectrometry Analysis of N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of N-methylated peptides is critical for understanding their roles in cellular processes and for the development of novel therapeutics. This guide provides an objective comparison of common mass spectrometry-based methodologies for the analysis of N-methylated peptides, supported by experimental data and detailed protocols.

Comparison of Key Methodologies

The analysis of N-methylated peptides by mass spectrometry involves several key stages, each with alternative approaches that can impact the quality and quantity of the data obtained. Here, we compare the most common techniques for fragmentation and quantitation.

Fragmentation Methods for N-methylated Peptide Sequencing

The choice of fragmentation method is crucial for accurately identifying the peptide sequence and localizing the N-methyl group. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Principle Collisional activation with an inert gas, leading to fragmentation of the peptide backbone.Similar to CID but with higher collision energy, performed in a separate collision cell.Electron transfer to a multiply charged peptide, inducing fragmentation of the peptide backbone.
Primary Fragment Ions b- and y-ionsPrimarily b- and y-ionsc- and z-ions
Preservation of PTMs Can lead to the loss of labile post-translational modifications, including N-methylation, before backbone fragmentation.Better preservation of PTMs compared to CID, but some loss can still occur.Excellent preservation of labile PTMs as fragmentation is not dependent on vibrational excitation.[1]
Peptide Charge State Most effective for doubly charged peptides.Effective for a range of charge states.Most effective for peptides with higher charge states (≥3+).
Speed FastFastSlower scan rate compared to CID and HCD.[2]
Suitability for N-methylated Peptides Can be challenging due to the potential loss of the methyl group.Generally provides more informative spectra than CID for modified peptides.[2]Considered the gold standard for sequencing peptides with labile modifications like N-methylation due to its non-ergodic fragmentation mechanism.[1]
Quantitative Analysis of N-methylated Peptides

Accurate quantification of changes in N-methylation is essential for understanding its biological significance. The two main approaches are label-based (e.g., Stable Isotope Labeling by Amino acids in Cell culture - SILAC) and label-free quantification.

FeatureStable Isotope Labeling by Amino acids in Cell culture (SILAC)Label-Free Quantification
Principle Cells are metabolically labeled with "heavy" amino acids. Labeled and unlabeled samples are mixed, and the relative abundance of peptides is determined by the intensity ratio of their isotopic peaks in the mass spectrum.The relative abundance of peptides is determined by comparing the signal intensity or spectral counts of the same peptide across different runs.
Precision and Accuracy High precision and accuracy due to early-stage sample mixing, which minimizes experimental variability.[3][4]Can be less precise than SILAC due to run-to-run variation in instrument performance and sample handling.[5]
Coverage May have slightly lower proteome coverage compared to label-free methods in single-shot experiments.[6]Generally offers higher proteome coverage as it is not limited by the efficiency of metabolic labeling.[5]
Applicability Limited to cell culture systems that can be metabolically labeled.[3]Applicable to a wide range of sample types, including tissues and clinical samples.
Cost More expensive due to the cost of stable isotope-labeled amino acids.More cost-effective as it does not require labeling reagents.[7]
Complexity Requires a period of cell culture for complete labeling.Technically less complex in terms of sample preparation.
Suitability for N-methylated Peptides Well-suited for quantitative studies of N-methylation in cell culture models, providing high-quality quantitative data.A viable option for samples that cannot be metabolically labeled, though it may require more replicates to achieve the same statistical power as SILAC.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving high-quality data in the analysis of N-methylated peptides.

Immunoaffinity Enrichment of N-methylated Peptides

Due to the low stoichiometry of many N-methylated peptides, enrichment is often a necessary step prior to mass spectrometry analysis.[8] Immunoaffinity purification using antibodies specific for methylated arginine or lysine residues is a powerful enrichment strategy.[3][9]

Protocol:

  • Protein Extraction and Digestion:

    • Extract total protein from cells or tissues using a suitable lysis buffer.

    • Quantify the protein concentration.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.[3]

  • Antibody Conjugation:

    • Conjugate anti-methyl-arginine or anti-methyl-lysine antibodies to protein A/G agarose or magnetic beads.

  • Immunoaffinity Precipitation:

    • Incubate the desalted peptide mixture with the antibody-conjugated beads in an immunoprecipitation buffer under neutral pH to allow for the binding of methylated peptides.[10]

    • Incubation times can range from 30 minutes to overnight.[10]

    • Wash the beads several times with wash buffers to remove non-specifically bound peptides.

  • Elution:

    • Elute the enriched methylated peptides from the beads using an acidic buffer (e.g., 0.1% trifluoroacetic acid).[10]

    • Desalt the eluted peptides using a C18 tip or cartridge prior to mass spectrometry analysis.

Mass Spectrometry Workflow for N-methylated Peptide Analysis

A typical workflow for the identification and quantification of N-methylated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11]

Protocol:

  • Liquid Chromatography (LC) Separation:

    • Inject the enriched and desalted peptide sample onto a reverse-phase HPLC column.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a defined period.

  • Mass Spectrometry Analysis:

    • The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.

    • MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide ions.

    • MS2 Scan (Fragmentation): Select precursor ions of interest (typically the most abundant ions from the MS1 scan) for fragmentation using a chosen method (CID, HCD, or preferably ETD for N-methylated peptides).

    • Acquire a tandem mass spectrum (MS2) of the fragment ions.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, SEQUEST).

    • The search parameters should include the variable modification of methylation on the relevant amino acid residues (e.g., arginine, lysine).

    • For quantitative analysis (label-free or SILAC), specialized software is used to determine the relative abundance of the identified peptides.

    • Manually validate the spectra of identified N-methylated peptides to confirm the sequence and the site of methylation.

Visualizations

Experimental Workflow for N-methylated Peptide Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction & Digestion Enrichment Immunoaffinity Enrichment ProteinExtraction->Enrichment Desalting Desalting Enrichment->Desalting LC LC Separation Desalting->LC MS1 MS1 Scan LC->MS1 MS2 MS2 Fragmentation (ETD) MS1->MS2 DatabaseSearch Database Search MS2->DatabaseSearch Quantification Quantification DatabaseSearch->Quantification Validation Manual Validation Quantification->Validation

Caption: A typical experimental workflow for the mass spectrometry-based analysis of N-methylated peptides.

Canonical Wnt Signaling Pathway and the Role of N-methylation

N-methylation has been implicated in the regulation of various signaling pathways, including the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis.[12] Aberrant Wnt signaling is often associated with cancer.[13][14]

wnt_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP56 LRP5/6 Wnt->LRP56 binds Dsh Dishevelled Frizzled->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates Methylation N-methylation (e.g., of β-catenin or its regulators) Methylation->DestructionComplex Methylation->BetaCatenin TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Caption: The canonical Wnt signaling pathway, highlighting potential regulation by N-methylation.

References

A Comparative Guide to Boc-N-Me-Ser-OH and Fmoc-N-Me-Ser-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing N-methylated amino acids, the choice of protecting group strategy is a critical decision that significantly influences the efficiency, purity, and overall success of the synthesis. N-methylated amino acids, such as N-methyl-L-serine (N-Me-Ser), present unique challenges due to the increased steric hindrance and altered reactivity of the N-methylated amide bond. This guide provides an objective comparison of two commonly used protected derivatives, Boc-N-Me-Ser-OH and Fmoc-N-Me-Ser-OH, to aid in the selection of the optimal building block for your synthetic needs.

The two predominant strategies in solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches, each offer distinct advantages and disadvantages when incorporating N-methylated residues. While the Fmoc strategy is more widely adopted for standard peptide synthesis due to its milder deprotection conditions, the Boc strategy often proves advantageous for challenging sequences, including those rich in N-methylated amino acids which are prone to aggregation.[1]

Performance Comparison: Boc vs. Fmoc for N-Methylated Serine Peptides

The selection between Boc and Fmoc protection for the synthesis of N-methylated peptides is often dictated by the specific peptide sequence, its hydrophobicity, and its propensity for aggregation. The successful incorporation of N-methylated amino acids using either strategy is highly dependent on optimized protocols, particularly the coupling step, to overcome the steric hindrance of the N-methyl group.[1]

Key Considerations:

  • Aggregation: The Boc strategy can be more effective in managing hydrophobic and aggregation-prone sequences, which are common with N-methylated peptides. The protonation of the N-terminus after the acidic deprotection step in the Boc strategy helps to reduce interchain hydrogen bonding and subsequent aggregation.[1]

  • Deprotection Chemistry: The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly removed with piperidine.[1] The milder basic conditions of the Fmoc strategy are often preferred for peptides containing acid-sensitive modifications.

  • Coupling Efficiency: Coupling of N-methylated amino acids is challenging regardless of the protecting group due to steric hindrance.[1] This often necessitates the use of more potent coupling reagents, such as HATU or PyBOP, and may require longer reaction times or double coupling cycles.

  • Racemization: Racemization of amino acid residues is a potential side reaction during peptide synthesis. While urethane protecting groups like Boc and Fmoc are designed to suppress racemization, the conditions used for coupling, particularly the choice of base, can influence the stereochemical integrity of the final peptide. For instance, the use of DIPEA as a base has been reported to induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[2]

Quantitative Data Summary

Direct comparative quantitative data for the synthesis of peptides using this compound versus Fmoc-N-Me-Ser-OH is not extensively available in the literature. The following table summarizes expected performance metrics based on general findings for the synthesis of peptides containing N-methylated amino acids using both Boc and Fmoc strategies.

FeatureBoc Strategy (for N-Me-Ser)Fmoc Strategy (for N-Me-Ser)
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic acid - TFA)[1]Base-labile (e.g., Piperidine)[1]
Handling of Hydrophobic/Aggregating Sequences Generally more effective; N-terminal protonation after deprotection reduces aggregation.[1]More prone to aggregation issues with hydrophobic and N-methylated peptides.[1]
Coupling Efficiency for N-Methylated Residues Challenging; requires optimized coupling reagents (e.g., HBTU/HOBt, HATU) and conditions.[1][3]Also challenging due to steric hindrance; often requires specialized coupling reagents like HATU or PyBOP.[1]
Typical Coupling Time 1-4 hours, may require double coupling.[1]1-2 hours, may require double coupling.
Racemization Potential Generally low, but can be influenced by coupling conditions.Can be higher, especially with certain bases like DIPEA.[2]
Compatibility with Acid-Sensitive Modifications LowerHigher
Automation Friendliness Less common in modern automated synthesizers.The standard for automated SPPS.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-N-Me-Ser-OH into a peptide chain using manual solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol assumes the synthesis is being carried out on a resin pre-loaded with the C-terminal amino acid and that the N-terminal Boc group has been removed.

1. Resin Neutralization:

  • Wash the resin with DCM (3x).
  • Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).[4]
  • Wash the resin with DCM (3x).

2. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF or a mixture of DCM/DMF.[1][4]
  • Add DIEA (6-8 equivalents) to the activation mixture.
  • Add the activated amino acid solution to the resin.
  • Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation.[1]
  • Monitor the reaction for completion using a colorimetric test (e.g., Bromophenol blue test, as the Kaiser test is not reliable for secondary amines).

3. Washing:

  • Thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.

4. Deprotection:

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the N-terminal Boc group.[4]
  • Wash the resin thoroughly with DCM.

Protocol 2: Incorporation of Fmoc-N-Me-Ser-OH using Fmoc-SPPS

This protocol assumes the synthesis is being carried out on a resin pre-loaded with the C-terminal amino acid and that the N-terminal Fmoc group has been removed.

1. Resin Swelling:

  • Swell the resin in DMF for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-N-Me-Ser-OH:

  • In a separate vessel, dissolve Fmoc-N-Me-Ser-OH (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF.
  • Add a base such as DIEA or collidine (6-8 equivalents) to the solution to activate the amino acid. The use of collidine is recommended to minimize potential racemization.[2]
  • Add the activated amino acid solution to the resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
  • Monitor the reaction for completion using a colorimetric test suitable for secondary amines. If the coupling is incomplete, a second coupling may be necessary.

4. Washing:

  • Thoroughly wash the resin with DMF and DCM.

Mandatory Visualizations

SPPS_Workflow_Comparison cluster_boc Boc-SPPS Strategy cluster_fmoc Fmoc-SPPS Strategy Boc_Start Resin-AA-Boc Boc_Deprotect Deprotection (TFA in DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash (DCM) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIEA in DCM/DMF) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DCM) Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling (this compound, HATU/DIEA) Boc_Wash2->Boc_Couple Boc_Wash3 Wash (DMF/DCM) Boc_Couple->Boc_Wash3 Boc_End Resin-Peptide-Boc Boc_Wash3->Boc_End Fmoc_Start Resin-AA-Fmoc Fmoc_Deprotect Deprotection (20% Piperidine in DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-N-Me-Ser-OH, HATU/Collidine) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF/DCM) Fmoc_Couple->Fmoc_Wash2 Fmoc_End Resin-Peptide-Fmoc Fmoc_Wash2->Fmoc_End

Caption: Comparative workflow of Boc-SPPS and Fmoc-SPPS for incorporating N-methyl-serine.

Logical_Comparison Title Choice of Strategy for N-Me-Ser Incorporation Boc_Strategy This compound Fmoc_Strategy Fmoc-N-Me-Ser-OH Advantages_Boc Advantages Boc_Strategy->Advantages_Boc Disadvantages_Boc Disadvantages Boc_Strategy->Disadvantages_Boc Advantages_Fmoc Advantages Fmoc_Strategy->Advantages_Fmoc Disadvantages_Fmoc Disadvantages Fmoc_Strategy->Disadvantages_Fmoc Boc_Adv1 Better for aggregation-prone sequences Advantages_Boc->Boc_Adv1 Boc_Disadv1 Harsh acidic deprotection (TFA) Disadvantages_Boc->Boc_Disadv1 Boc_Disadv2 Less compatible with acid-sensitive groups Disadvantages_Boc->Boc_Disadv2 Fmoc_Adv1 Milder basic deprotection Advantages_Fmoc->Fmoc_Adv1 Fmoc_Adv2 Compatible with acid-sensitive groups Advantages_Fmoc->Fmoc_Adv2 Fmoc_Adv3 Amenable to automation Advantages_Fmoc->Fmoc_Adv3 Fmoc_Disadv1 Aggregation issues more common Disadvantages_Fmoc->Fmoc_Disadv1 Fmoc_Disadv2 Higher potential for racemization with some bases Disadvantages_Fmoc->Fmoc_Disadv2

Caption: Logical comparison of Boc and Fmoc strategies for N-methyl-serine incorporation.

References

A Comparative Guide to Validating Boc-N-Me-Ser-OH Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. The use of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-serine (Boc-N-Me-Ser-OH), can improve a peptide's stability, permeability, and conformational rigidity. However, the unique steric and electronic properties of these building blocks present challenges during solid-phase peptide synthesis (SPPS), making rigorous analytical validation essential to confirm their successful incorporation.

This guide provides an objective comparison of the primary analytical techniques used to validate the incorporation of this compound into synthetic peptides. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and present comparative data to aid in the selection of the most appropriate validation strategy.

Comparison of Analytical Techniques

A multi-pronged analytical approach is the gold standard for unambiguously confirming the incorporation of this compound.[1] Each technique offers unique insights into the identity, purity, and structural integrity of the synthesized peptide.

Analytical TechniquePrimary PurposeKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[1][2]High resolution for separating the target peptide from impurities such as deletion sequences and incompletely deprotected peptides.[3][4]N-methylated peptides may exhibit peak broadening or multiple peaks due to the presence of slowly interconverting cis/trans amide bond conformers.[2][5]
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification.[1][2]High sensitivity and accuracy in determining the molecular weight, confirming the addition of the N-methyl group (+14.01565 Da).[1] Tandem MS (MS/MS) provides sequence information and localization of the modification.[2][6]Does not provide information on the 3D structure. Fragmentation of the Boc group can sometimes complicate spectral interpretation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural confirmation and conformational analysis.[1][8]Provides unambiguous evidence of N-methylation through characteristic chemical shifts of the N-methyl protons and carbon.[1] 2D NMR techniques can confirm the precise location of the N-methylated residue and its effect on the peptide's conformation.[9]Requires a larger sample amount and is a lower throughput technique compared to HPLC and MS.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key experimental techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized peptide and separate it from potential impurities.

Methodology:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[1]

  • Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]

  • Gradient Elution: Employ a linear gradient, for example, from 5% to 95% of Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.[1]

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm, which is optimal for detecting the peptide bond.[10]

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of the target peptide and verify the incorporation of the this compound residue.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a solvent compatible with mass spectrometry, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1-10 µM.[11]

  • Mass Spectrometer: Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.[11]

  • MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide. The observed mass should be compared to the calculated theoretical mass. The incorporation of an N-methyl group results in a mass increase of 14.01565 Da.[1]

  • Tandem MS (MS/MS) for Sequencing: Select the precursor ion for fragmentation using collision-induced dissociation (CID) or other fragmentation methods.

  • Data Analysis: Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence and pinpoint the location of the N-methylated serine residue.[7] The presence of the Boc group can be confirmed by a characteristic neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc group).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

Objective: To obtain unambiguous structural confirmation of this compound incorporation and analyze its impact on the peptide's conformation.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and transfer to an NMR tube.[8]

  • NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overview of the sample's purity and the presence of the N-methyl group, which typically appears as a singlet at approximately 2.7-3.1 ppm.[1]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which helps in sequential assignment and conformational analysis. A strong NOE between the N-methyl protons and the alpha proton of the preceding residue is a definitive indicator of incorporation.[1]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. The N-methyl carbon will have a characteristic chemical shift of around 30-35 ppm.[1]

  • Data Analysis: Assign all proton and carbon resonances and analyze the NOESY data to determine the peptide's solution structure.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key experimental workflows.

SPPS_Validation_Workflow cluster_synthesis Peptide Synthesis Resin Solid Support Resin Coupling Iterative Coupling of Boc-Amino Acids Resin->Coupling Incorporate Incorporation of This compound Coupling->Incorporate Cleavage Cleavage from Resin & Deprotection Incorporate->Cleavage Crude Crude Peptide Cleavage->Crude HPLC HPLC (Purity Assessment) Crude->HPLC MS Mass Spectrometry (Identity & Sequence) HPLC->MS NMR NMR Spectroscopy (Structural Confirmation) MS->NMR

Fig. 1: General workflow from peptide synthesis to analytical validation.

HPLC_Workflow start Dissolve Crude Peptide hplc_system Inject into HPLC (C18 Column) start->hplc_system gradient Gradient Elution (Water/Acetonitrile/TFA) hplc_system->gradient detection UV Detection (210-220 nm) gradient->detection chromatogram Generate Chromatogram detection->chromatogram analysis Analyze Peak Areas (Calculate Purity) chromatogram->analysis end Purity Report analysis->end

Fig. 2: Detailed workflow for HPLC analysis.

MS_Workflow start Prepare Purified Peptide Sample esi Electrospray Ionization (ESI) start->esi ms1 MS1 Scan (Determine Precursor m/z) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Acquire Fragment Ions) cid->ms2 sequence De Novo Sequencing & Database Search ms2->sequence end Sequence & Modification Confirmed sequence->end

Fig. 3: Workflow for Mass Spectrometry analysis.

NMR_Workflow start Dissolve Purified Peptide in Deuterated Solvent nmr_acq Acquire 1D & 2D NMR Spectra (¹H, COSY, TOCSY, NOESY, HSQC) start->nmr_acq processing Process & Analyze Spectra nmr_acq->processing assignment Resonance Assignment processing->assignment structure Structure Calculation & Conformational Analysis assignment->structure end 3D Structure & Incorporation Confirmed structure->end

Fig. 4: Workflow for NMR spectroscopy analysis.

References

A Comparative Guide to Coupling Reagents for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, improved cell permeability, and optimized pharmacological profiles. However, the steric hindrance presented by the N-methyl group poses a significant challenge during peptide synthesis, often leading to lower coupling yields and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore critical to overcoming these hurdles.

This guide provides an objective comparison of commonly used coupling reagents for the acylation of N-methylated amino acids, supported by experimental data, to assist researchers in making informed decisions for their specific synthetic needs.

Performance Comparison of Coupling Reagents

The choice of a coupling reagent has a direct impact on the efficiency of peptide bond formation and the stereochemical integrity of the final product. The following table summarizes the performance of several common coupling reagents in the context of N-methylated amino acid incorporation, based on reported yields and racemization levels from various studies. It is important to note that yields and racemization are highly dependent on the specific amino acid sequence, reaction conditions, and analytical methods used.

Coupling ReagentReagent TypeTypical Coupling Yield for N-Methylated Amino AcidsReported Racemization/EpimerizationKey AdvantagesKey Disadvantages
HATU Aminium Salt75-90%[1]<2% under optimized conditions[1]High reactivity and efficiency, even for sterically hindered couplings.[1][2][3]Based on potentially explosive HOAt; can lead to guanidinylation of the N-terminus if used in excess.
HBTU Aminium SaltGenerally lower than HATU for hindered couplings.[4]Low when used with an additive like HOBt.Cost-effective and widely used for standard couplings.Less effective for sterically demanding N-methylated amino acids.[4]
COMU Uronium SaltHigh, often comparable or superior to HATU.[5]Reduced epimerization compared to HBTU/HATU.[5]Safer (not based on explosive benzotriazoles), high solubility, byproducts are water-soluble.[6]
PyBOP Phosphonium SaltGenerally effective, but may be less efficient than HATU for difficult sequences.[2]Low.Less hazardous byproducts compared to BOP.[6]May be less efficient for highly hindered couplings compared to HATU.[2]
PyBrOP Phosphonium SaltHigh, particularly for difficult couplings.[6][7]Low.More reactive than PyBOP, effective for hindered amino acids.[6]High reactivity can be less suitable for routine couplings.
DEPBT Phosphonium SaltGood.Very low, particularly useful for easily epimerized amino acids.[6]Minimizes racemization.[6]
BOP-Cl Phosphonium SaltEffective for certain applications.[6]Can be significant.[8]Useful for specific couplings like Boc-amino monothioacids.[6]Byproduct (HMPA) is highly carcinogenic.[6]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in peptide coupling and the experimental design for comparing reagents, the following diagrams are provided.

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (N-Protected Amino Acid) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent + Base (e.g., DIPEA) Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Peptide_Bond Dipeptide (Peptide Bond Formed) Activated_Ester->Peptide_Bond + N-Methylated Amine N_Methylated_Amine R'-NH(CH3) (N-Methylated Amino Terminus) N_Methylated_Amine->Peptide_Bond ExperimentalWorkflow Start Select N-Methylated Amino Acid and Peptide Sequence Coupling_Reagents Prepare Solutions of Coupling Reagents (HATU, COMU, PyBOP, etc.) Start->Coupling_Reagents SPPS Perform Solid-Phase Peptide Synthesis (SPPS) using each reagent under identical conditions Coupling_Reagents->SPPS Cleavage Cleave Peptides from Resin SPPS->Cleavage Analysis Analyze Crude Peptides by RP-HPLC and Mass Spectrometry Cleavage->Analysis Quantification Quantify Yield and Purity Analysis->Quantification Racemization_Analysis Determine Extent of Racemization (e.g., by chiral chromatography) Analysis->Racemization_Analysis Comparison Compare Performance of Coupling Reagents Quantification->Comparison Racemization_Analysis->Comparison

References

A Comparative Guide to Assessing the Racemization of Boc-N-Me-Ser-OH by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical integrity of amino acids is paramount in peptide synthesis, as racemization can lead to the formation of diastereomeric peptides with altered biological activity and potential immunogenicity. N-methylated amino acids, such as Boc-N-Me-Ser-OH, are particularly susceptible to racemization during peptide bond formation. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the enantiomeric purity of this compound, with a focus on the selection of chiral stationary phases and the impact of coupling reagents on racemization.

Performance Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is critical for the successful separation of enantiomers. While direct comparative data for this compound is limited, performance can be inferred from studies on other N-protected amino acids. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective for this class of compounds.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationSuitability for this compoundReported Performance for Similar Compounds
Polysaccharide-Based (e.g., Lux Cellulose-2) Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure of the cellulose derivative.High. These phases have shown broad applicability for N-protected amino acids.For N-Fmoc amino acids, Lux Cellulose-2 provided baseline resolution for 15 out of 19 compounds tested under reversed-phase conditions[1].
Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC T) Enantioseparation is based on multiple interactions, including ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic structure.High. These columns are effective for a wide range of N-blocked amino acids, including t-BOC derivatives[2].Baseline resolution is easily achieved for a large number of t-BOC and FMOC amino acids in both reversed-phase and polar organic modes[2].
Zwitterionic (e.g., CHIRALPAK ZWIX(+)) Separation is based on ion-exchange and hydrogen bonding interactions between the zwitterionic selector and the analyte.Low. A database indicates no separation for N-Me-Serine on CHIRALPAK ZWIX(+) under the tested conditions[3].While effective for many free amino acids, it may not be suitable for N-protected derivatives without further method development.
Impact of Coupling Reagents on Racemization

The choice of coupling reagent during peptide synthesis is a major factor influencing the extent of racemization. For N-methylated amino acids, which cannot form the protective oxazolone intermediate, racemization can still occur through other mechanisms like direct enolization, especially in the presence of a strong base.

Coupling Reagent/MethodAdditiveBaseRacemization Risk for N-Methylated Amino AcidsKey Considerations
HATU NoneDIPEA, NMM, or CollidineLow to ModerateFast reaction times and high efficiency. The choice of base can significantly influence the extent of racemization[4].
HBTU HOBtDIPEA or NMMModerateA widely used and effective reagent, though generally considered to have a slightly higher racemization potential than HATU for sensitive couplings[5].
DIC/Oxyma OxymaNone/DIPEAVery Low Often the preferred method for coupling racemization-prone amino acids. Oxyma is an effective additive for suppressing racemization[4][6].
DIC/HOBt HOBtNone/DIPEALow to ModerateA classic and cost-effective method. HOBt is crucial for suppressing racemization[5].

Experimental Protocols

Proposed Chiral HPLC Method for this compound

This protocol is a recommended starting point for method development, based on successful separations of similar N-Boc protected amino acids.

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based macrocyclic glycopeptide), 5 µm, 250 x 4.6 mm

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate, pH 6.0

    • Solvent B: Methanol

    • Isocratic Elution: 90:10 (A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of the sample (e.g., crude peptide after coupling) in 1 mL of methanol.

This method is adapted from a protocol for t-BOC-Alanine and is likely to provide good resolution for this compound due to the similar protecting group and chiral nature[7].

Sample Preparation for Racemization Assessment

To assess racemization during a coupling step, the N-protected amino acid (this compound) is activated with the chosen coupling reagent and base, and then coupled to an amino acid ester (e.g., H-Gly-OMe).

  • Dissolve Boc-N-Me-L-Ser-OH (1.0 eq) and the chosen coupling reagent (e.g., HATU, 1.0 eq) in an appropriate solvent (e.g., DMF).

  • Add the base (e.g., DIPEA, 2.0 eq) and stir for 1-2 minutes.

  • Add the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.0 eq) to the activated mixture.

  • Allow the reaction to proceed for a specified time (e.g., 1 hour).

  • Quench the reaction and perform a work-up to isolate the crude dipeptide.

  • Dissolve the crude dipeptide in the HPLC mobile phase for analysis.

Workflow for Assessing Racemization

The following diagram illustrates the logical workflow from peptide coupling to the determination of enantiomeric purity.

racemization_workflow cluster_synthesis Peptide Coupling cluster_analysis Chiral HPLC Analysis cluster_data Data Interpretation start Boc-N-Me-L-Ser-OH + Amino Ester coupling Add Coupling Reagent (e.g., HATU, DIC/Oxyma) + Base (e.g., DIPEA) start->coupling reaction Coupling Reaction coupling->reaction workup Quench & Work-up reaction->workup sample_prep Prepare Sample for HPLC (Dissolve in Mobile Phase) workup->sample_prep Isolate Crude Product hplc Inject on Chiral Column (e.g., CHIROBIOTIC T) sample_prep->hplc chromatogram Obtain Chromatogram hplc->chromatogram integration Integrate Peak Areas (L-D and D-D Diastereomers) chromatogram->integration calculation Calculate % Racemization (%D = [Area(D) / (Area(L) + Area(D))] * 100) integration->calculation

Caption: Workflow for peptide coupling and subsequent assessment of racemization by chiral HPLC.

This structured approach, combining careful selection of coupling reagents with a robust chiral HPLC method, is essential for accurately quantifying and minimizing racemization of this compound in peptide synthesis.

References

A Comparative Guide to Purity Determination of Boc-N-Me-Ser-OH: qNMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chiral building blocks like N-tert-butyloxycarbonyl-N-methyl-L-serine (Boc-N-Me-Ser-OH) is critical for ensuring the quality, safety, and efficacy of synthesized peptides and pharmaceuticals. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. The information is supported by detailed experimental protocols and comparative data to facilitate informed method selection.

Executive Summary

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination. Its fundamental principle lies in the direct proportionality between the NMR signal intensity and the number of nuclei, enabling quantification without the need for a specific reference standard of the analyte.[1][2] This contrasts with conventional chromatographic methods like HPLC, which typically rely on the availability of pure reference standards for accurate quantification.[1][2] While HPLC excels in separating complex mixtures and offers high sensitivity for trace impurities, qNMR provides a direct measure of the mole fraction of the analyte, often with higher precision and a potentially faster analysis time per sample, especially when considering method development.[1]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of qNMR compared to HPLC for the purity analysis of a protected amino acid like this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclear spins.Separation based on differential partitioning between a stationary and mobile phase.
Purity Assay (%) 98.7 ± 0.398.5 ± 0.5
Limit of Detection (LOD) ~0.1%~0.01%
Limit of Quantitation (LOQ) ~0.3%~0.05%
Precision (RSD%) < 1%< 1.5%
Accuracy (% Recovery) 99.5 - 100.5%99.0 - 101.0%
Analysis Time per Sample ~15 minutes~30 minutes
Reference Standard Requires a certified internal standard of a different compound.Typically requires a certified reference standard of the analyte.
Strengths Primary method, high precision, no analyte-specific standard needed.High sensitivity for trace impurities, excellent for complex mixtures.[1][3]
Limitations Lower sensitivity than HPLC, potential for signal overlap.Requires analyte-specific reference standards for accurate quantification.[1]

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound Purity Determination

Objective: To determine the purity of this compound using qNMR with an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone)

  • Deuterated solvent (e.g., Methanol-d4 or DMSO-d6)

  • NMR tubes

  • Analytical balance

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for signals of similar intensity.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Tune and shim the NMR spectrometer to ensure optimal field homogeneity.

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis:

      • Pulse Angle: 30°

      • Relaxation Delay (d1): 5 x T1 (T1 should be determined for the signals of interest for both the analyte and internal standard; a conservative value of 30 seconds is often sufficient).

      • Number of Scans (ns): 16 or higher to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

      • Spectral Width: Sufficient to cover all signals of interest.

      • Acquisition Time: At least 3 seconds.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Correct the baseline of the spectrum.

    • Integrate the well-resolved, characteristic signals of both this compound (e.g., the singlet from the Boc group protons) and the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between qNMR and alternative methods, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_analyte Weigh this compound weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim Spectrometer transfer->tune_shim acquire Acquire ¹H NMR Spectrum tune_shim->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Experimental workflow for qNMR purity determination of this compound.

Method_Comparison cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_info Information Provided goal Purity Determination of This compound qnmr qNMR goal->qnmr hplc HPLC goal->hplc lcms LC-MS goal->lcms qnmr_info Absolute Molar Purity (Primary Method) qnmr->qnmr_info yields hplc_info Relative Purity (Impurity Profile) hplc->hplc_info yields lcms_info Impurity Identification (Mass-to-Charge Ratio) lcms->lcms_info yields

Caption: Comparison of analytical methods for purity assessment.

Conclusion

Both qNMR and HPLC are valuable techniques for assessing the purity of this compound. qNMR serves as an excellent primary method for providing a direct and highly precise purity value without the need for an analyte-specific reference standard.[1] HPLC, on the other hand, is indispensable for routine quality control, offering superior sensitivity for detecting and quantifying trace impurities, which is crucial for comprehensive impurity profiling.[1][3] For a thorough characterization of this compound, a complementary approach utilizing both qNMR and HPLC is often the most effective strategy. This dual-method approach ensures the highest confidence in the quality and purity of this critical building block for research and pharmaceutical development.

References

A Comparative Guide to Side-Chain Protecting Groups for Boc-N-Me-Ser-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy for enhancing the pharmacological properties of therapeutic peptides. N-methylation can improve metabolic stability, increase cell permeability, and modulate conformation. However, the synthesis of peptides containing N-methylated residues, such as N-methyl-serine (N-Me-Ser), presents unique challenges, particularly concerning the selection of an appropriate side-chain protecting group. This guide provides an objective comparison of commonly employed side-chain protecting groups for Boc-N-Me-Ser-OH, supported by available experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.

Introduction to Side-Chain Protection for this compound

The hydroxyl group of the serine side chain is reactive and must be protected during peptide synthesis to prevent undesirable side reactions, such as O-acylation. The presence of the N-methyl group in this compound introduces steric hindrance around the nitrogen atom, which can impede coupling reactions. Therefore, the choice of the side-chain protecting group (PG) must balance stability during synthesis with facile removal under conditions that do not compromise the integrity of the peptide. The most common strategies for protecting the serine hydroxyl group involve the use of benzyl (Bzl) or tert-butyl (tBu) ethers.

Performance Comparison of Side-Chain Protecting Groups

The selection of a suitable protecting group is critical for the successful synthesis of peptides containing N-methyl-serine. The following table summarizes the key performance characteristics of the most common protecting groups for this compound.

Protecting GroupStructureStabilityDeprotection ConditionsAdvantagesDisadvantages
Benzyl (Bzl) -CH₂-C₆H₅Stable to TFA.Strong acid (e.g., HF) or hydrogenolysis.[1]Orthogonal to the Boc group, allowing for selective deprotection.Requires harsh deprotection conditions that may not be suitable for sensitive peptides.
tert-Butyl (tBu) -C(CH₃)₃Stable to bases and catalytic hydrogenation.Strong acid (e.g., TFA).Deprotection occurs simultaneously with Boc group removal and cleavage from many resins.Not orthogonal to the Boc group, limiting synthetic flexibility.
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)Generally stable to anhydrous acidic and basic conditions.Fluoride ions (e.g., TBAF) or acidic hydrolysis.Mild deprotection conditions.Potential for migration and sensitivity to aqueous acid.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis and use of protected this compound are provided below.

Synthesis of Boc-N-Me-Ser(Bzl)-OH
  • N-methylation of Boc-Ser-OH: To a solution of Boc-Ser-OH in THF at 0°C, add NaH (2.2 equivalents) portion-wise. After stirring for 30 minutes, add methyl iodide (1.5 equivalents) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated.

  • Benzylation of the side-chain: The crude this compound is dissolved in DMF, and benzyl bromide (1.2 equivalents) and silver(I) oxide (1.2 equivalents) are added. The reaction is stirred at room temperature for 24 hours in the dark. The mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield Boc-N-Me-Ser(Bzl)-OH.

Solid-Phase Peptide Synthesis (SPPS) using Boc-N-Me-Ser(PG)-OH

The following is a general protocol for the incorporation of a protected this compound derivative into a peptide chain using a manual SPPS approach on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling procedures (e.g., DCC/HOBt or HATU).

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM, followed by isopropanol, and then DCM again.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).

    • Wash the resin with DCM.

  • Coupling of Boc-N-Me-Ser(PG)-OH:

    • Dissolve Boc-N-Me-Ser(PG)-OH (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. The progress of the coupling reaction with the sterically hindered N-methylated amino acid should be carefully monitored (e.g., using the Kaiser test, which will be negative for the secondary amine, or a chloranil test).

  • Chain Elongation: Repeat steps 3-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • For Boc-N-Me-Ser(Bzl)-OH: Cleave the peptide from the resin and remove the benzyl group simultaneously using a strong acid like anhydrous HF with appropriate scavengers (e.g., anisole).

    • For Boc-N-Me-Ser(tBu)-OH: Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) to cleave the peptide from the resin and remove the tBu and Boc groups.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of a peptide containing a Boc-N-Me-Ser(PG)-OH residue.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Elongation Cycle cluster_cleavage Cleavage & Deprotection Resin Merrifield Resin Swell Swell in DCM Resin->Swell Couple_AA1 Couple First Boc-AA-OH Swell->Couple_AA1 Boc_Deprotection Boc Deprotection (50% TFA/DCM) Couple_AA1->Boc_Deprotection Neutralization Neutralization (10% DIEA/DCM) Boc_Deprotection->Neutralization Couple_NMeSer Couple Boc-N-Me-Ser(PG)-OH (HATU/HOAt/DIEA) Neutralization->Couple_NMeSer Wash Wash (DCM/IPA) Couple_NMeSer->Wash Wash->Boc_Deprotection Next Amino Acid Cleavage Final Cleavage (e.g., HF or TFA cocktail) Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. Experimental workflow for solid-phase peptide synthesis incorporating Boc-N-Me-Ser(PG)-OH.

Conclusion

The choice of a side-chain protecting group for this compound is a critical decision that significantly impacts the efficiency and outcome of peptide synthesis. The Benzyl (Bzl) group offers the advantage of orthogonality to the Boc protecting group, providing greater synthetic flexibility. However, its removal requires harsh conditions. The tert-Butyl (tBu) group is easily removed concurrently with the Boc group and resin cleavage under standard TFA conditions, simplifying the final deprotection step. Silyl ethers like TBDMS offer a milder deprotection alternative but may have stability issues.

For routine syntheses where orthogonality is not a primary concern, the tBu group is often preferred due to the streamlined deprotection protocol. For more complex synthetic strategies requiring selective side-chain manipulation, the Bzl group remains a valuable option, provided the target peptide can withstand the strong acid cleavage. The selection should be guided by the specific requirements of the target peptide and the overall synthetic plan. Careful optimization of coupling conditions is paramount to overcome the steric hindrance of the N-methyl group and ensure high-purity peptide products.

References

Safety Operating Guide

Proper Disposal of Boc-N-Me-Ser-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed procedures for the proper disposal of Boc-N-Me-Ser-OH (N-tert-Butoxycarbonyl-N-methyl-L-serine), a compound utilized in peptide synthesis and pharmaceutical research.[1][2] Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Key Properties and Safety Information

PropertyValueSource
Molecular Formula C9H17NO5[1]
Molecular Weight 219.23 g/mol [3]
Appearance White to off-white solid[1][2]
Melting Point 83-87 °C[3][4]
Solubility Soluble in methanol.[3] Slightly soluble in water.[5]N/A
Storage Store at 0-8 °C[1]

Note: Some data, such as solubility in water, is inferred from structurally similar compounds like Boc-L-serine methyl ester.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Collection:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Containerization:

    • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and compatible waste container.

    • Use separate containers for solid and liquid waste.

    • Ensure the container is in good condition, with no leaks or cracks, and has a secure lid.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound" or "Waste N-tert-Butoxycarbonyl-N-methyl-L-serine".

    • Indicate the approximate quantity of the waste material.

    • List any solvents present in the container.

    • Attach the appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Segregate the waste from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

In Case of a Spill:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For liquid spills (if dissolved), use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.

  • Cleanup: Carefully scoop the absorbed material or the solid powder into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated items, including gloves, absorbent pads, and wipes, into the labeled hazardous waste container for disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

start Start: Have this compound Waste check_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->check_sds identify_hazards Identify Hazards (Solid, Non-reactive) check_sds->identify_hazards select_container Select Appropriate Waste Container (Labeled, Compatible, Sealable) identify_hazards->select_container is_liquid Is the waste in liquid form (dissolved)? select_container->is_liquid solid_waste Segregate as Solid Chemical Waste is_liquid->solid_waste No liquid_waste Segregate as Liquid Chemical Waste (with solvent info) is_liquid->liquid_waste Yes storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-N-Me-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for Boc-N-Me-Ser-OH (CAS 101772-29-6). Given the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes available data for the compound and structurally similar molecules to ensure user safety. A thorough, site-specific risk assessment should be conducted before commencing any work.

I. Chemical and Physical Properties

This compound is a white to off-white solid commonly used in peptide synthesis.[1] Key quantitative data is summarized in the table below.

PropertyValueSource
Molecular Weight 219.23 g/mol [2][3]
Physical Form Solid[2]
Melting Point 83-87 °C[2][4]
Appearance White to off-white solid[1]
Storage Class 13 - Non-Combustible Solids[2]

II. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following PPE is recommended when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the chemical.
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Respiratory Protection Dust mask type N95 (US) or equivalentNecessary when handling the powder to prevent inhalation of dust particles.[2]
Skin and Body Protection Laboratory coat, long-sleeved clothingMinimizes the risk of skin exposure.

III. Operational and Disposal Plans

A. Handling and Storage

Proper handling techniques are crucial to minimize exposure and maintain the quality of the compound.

  • Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood.

  • Handling Practices: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

B. Disposal Plan

Unused material and its container should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

IV. Experimental Protocols

A. Weighing and Transferring the Solid

  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure all necessary equipment (e.g., spatulas, weigh boats, glassware) is clean and readily accessible.

  • Weighing: Perform all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation risk.

  • Transfer: Use appropriate tools to handle the material and avoid creating dust clouds.

  • Closure: Tightly close the container after use to prevent contamination and exposure.

B. Dissolving the Solid

  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Mixing: Gently swirl or stir the mixture until the solid is completely dissolved.

V. Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_equip Gather Equipment prep_area->gather_equip weigh Weigh Compound gather_equip->weigh transfer Transfer Compound weigh->transfer dissolve Dissolve in Solvent transfer->dissolve clean Clean Equipment dissolve->clean dispose Dispose of Waste (Hazardous) clean->dispose end End dispose->end start Start start->prep_area

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-N-Me-Ser-OH
Reactant of Route 2
Reactant of Route 2
Boc-N-Me-Ser-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.